1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Beschreibung
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Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJDJWOBAKQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344213 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91496-64-9 | |
| Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Abstract
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. This guide provides a comprehensive overview of the viable synthetic pathways for this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offering a comparative analysis to inform strategic decisions in process development and scale-up. Detailed, field-tested protocols are provided, alongside a critical evaluation of the advantages and limitations of each approach.
Introduction: Significance of the Target Molecule
The structural motif of a cyclopentane ring attached to a substituted phenyl group is prevalent in a wide array of biologically active molecules. The specific compound, this compound, combines a carboxylic acid function and a phenolic hydroxyl group, making it a versatile precursor for ester and ether derivatives, thereby enabling extensive structure-activity relationship (SAR) studies. Its synthesis is a critical first step in the exploration of new chemical entities for various therapeutic targets. This guide aims to provide a clear and actionable framework for its efficient and reliable synthesis.
Comparative Analysis of Synthetic Pathways
Several synthetic strategies can be envisioned for the construction of this compound. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. Below is a summary of the most plausible routes.
| Pathway | Key Starting Materials | Core Reactions | Number of Steps (Typical) | Key Advantages | Potential Challenges |
| Pathway A: Nitrile Hydrolysis | 4-Methoxy-phenylacetonitrile, 1,4-Dibromobutane | Alkylation, Hydrolysis, Demethylation | 3 | Good yields for alkylation, well-established reactions. | Use of cyanide, harsh hydrolysis conditions, potential for side reactions. |
| Pathway B: Grignard Reaction | 4-Bromoanisole, Cyclopentanone | Grignard Reagent Formation, Nucleophilic Addition, Oxidation, Demethylation | 4 | Versatile, builds carbon skeleton effectively. | Moisture-sensitive Grignard reagent, requires oxidation step, potential for competing reactions. |
| Pathway C: Friedel-Crafts Alkylation | Anisole, Cyclopentene-1-carboxylic acid | Electrophilic Aromatic Substitution, Demethylation | 2 | Potentially shorter route. | Regioselectivity can be an issue, requires strong acid catalysts. |
In-Depth Analysis of Synthesis Pathway A: The Nitrile Route
This pathway is arguably one of the most direct and reliable methods. It leverages the acidity of the α-proton of an arylacetonitrile to construct the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid and demethylation of the methoxy protecting group.
Mechanistic Rationale
The synthesis begins with the deprotonation of 4-methoxyphenylacetonitrile using a strong base, typically in a polar aprotic solvent like DMSO, to form a resonance-stabilized carbanion. This nucleophile then undergoes a tandem alkylation with 1,4-dibromobutane to form the cyclopentane ring. The resulting 1-(4-methoxyphenyl)cyclopentanecarbonitrile is a stable intermediate that can be isolated and purified.[1]
The subsequent hydrolysis of the nitrile group to a carboxylic acid requires vigorous conditions, such as heating in a strong acid (e.g., concentrated H₂SO₄ or HCl).[1][2] The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is commonly achieved using strong Lewis acids like BBr₃ or strong protic acids like HBr.
Visualizing Pathway A
Caption: A three-step synthesis of the target molecule via the nitrile pathway.
Experimental Protocol for Pathway A
Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile [1][3]
-
To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) in DMSO, add powdered NaOH (2.2 equivalents) portion-wise at room temperature.
-
After stirring for 30 minutes, add 1,4-dibromobutane (1.1 equivalents) dropwise, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired nitrile.
Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid [1]
-
Add the 1-(4-methoxyphenyl)cyclopentanecarbonitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 120-140°C) for 8-12 hours.
-
Monitor the reaction by TLC until the nitrile is no longer present.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Demethylation to 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid
-
Suspend the 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add a 48% aqueous solution of hydrobromic acid (HBr) (excess).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure final product.
In-Depth Analysis of Synthesis Pathway B: The Grignard Route
This pathway offers an alternative approach by forming the C-C bond between the aryl group and the cyclopentane ring via a Grignard reaction.[4]
Mechanistic Rationale
The synthesis initiates with the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal in an anhydrous ether solvent like THF.[5][6] This Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of cyclopentanone.[4] An acidic workup protonates the resulting alkoxide to yield 1-(4-methoxyphenyl)cyclopentanol.
The tertiary alcohol must then be converted to the carboxylic acid. This is a multi-step process that can be challenging. A potential route involves dehydration of the alcohol to form an alkene, followed by oxidative cleavage. A more direct, albeit less common, approach would be to attempt a direct oxidation of the tertiary alcohol, which is generally difficult. A more viable alternative is to introduce the carboxyl group via a different precursor. For instance, reacting the Grignard reagent with diethyl carbonate could, in principle, lead to the corresponding ester, which can then be hydrolyzed.
Given the complexities of converting the tertiary alcohol, a more practical Grignard-based approach would involve reacting the Grignard reagent with a cyclopentanone derivative that already contains a masked carboxylic acid function or a group that can be easily converted to one.
Visualizing a Modified Grignard Pathway
Caption: A conceptual Grignard pathway for the synthesis of the target molecule.
Considerations for Pathway B
While the initial Grignard reaction is a classic and powerful C-C bond-forming reaction, the subsequent transformation of the tertiary alcohol to a carboxylic acid is non-trivial and may result in lower overall yields compared to Pathway A. This route is less commonly reported for this specific target, likely due to the challenges in the oxidation step. Researchers considering this pathway should carefully evaluate methods for the conversion of the tertiary alcohol.
Conclusion and Outlook
For the synthesis of this compound, the nitrile alkylation and hydrolysis pathway (Pathway A) represents the most robust and well-documented approach.[1] It proceeds in three distinct, high-yielding steps and utilizes readily available starting materials. While the use of cyanide and harsh hydrolysis/demethylation conditions are notable considerations, these are standard procedures in synthetic organic chemistry labs.
The Grignard approach (Pathway B) is a theoretically sound alternative for constructing the core carbon skeleton, but the subsequent functional group manipulations required to install the carboxylic acid from the tertiary alcohol intermediate present significant practical hurdles.
Future research may focus on developing milder conditions for the nitrile hydrolysis and demethylation steps or exploring novel catalytic methods, such as C-H activation, to construct the target molecule more efficiently. However, for current laboratory and process scale synthesis, Pathway A remains the recommended and most reliable strategy.
References
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1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3 | CSCS00000025122. (n.d.). Chemspace. Retrieved January 18, 2026, from [Link]
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Kolbe–Schmitt reaction. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
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4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]
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Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]
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Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
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Strecker amino acid synthesis. (2023, December 2). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Kolbe-Schmitt Reaction - Reaction with Mechanism. (2018, February 22). YouTube. Retrieved January 18, 2026, from [Link]
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Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]
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Kolbe-Schmitt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. (2020, April 29). Chegg. Retrieved January 18, 2026, from [Link]
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Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry, 5(5), 636-645. Retrieved January 18, 2026, from [Link]
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Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 18, 2026, from [Link]
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Firstova, A. A., et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. Retrieved January 18, 2026, from [Link]
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1-(4-Methoxyphenyl)cyclohexanecarbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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1-(4-Methoxyphenyl)cyclopentanecarbonitrile. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of the compound 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose potential mechanisms of action and a detailed experimental framework for its investigation. This approach is designed to empower researchers to explore its therapeutic potential systematically.
Introduction: A Molecule of Latent Potential
This compound is an organic compound featuring a cyclopentane ring linked to a hydroxyphenyl group and a carboxylic acid moiety.[1][2][3] While extensive biological data for this specific molecule is not yet available in the public domain, its structural components are present in compounds with known and potent biological activities.[4][5][6][7] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid) suggests a high potential for interaction with biological macromolecules, such as enzymes and receptors.[6]
This guide will, therefore, focus on the potential biological activities of this compound based on the established pharmacology of its structural analogs. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols to validate these hypotheses.
Hypothesized Biological Activity: An Anti-Inflammatory Candidate?
The most compelling hypothesis for the biological activity of this compound is in the realm of anti-inflammatory action. This is based on the known activity of structurally similar compounds.
A notable analog, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, is a potent and selective antagonist of the leukotriene B4 receptor, demonstrating oral activity in a murine model of collagen-induced arthritis.[4][5][7] Leukotriene B4 is a powerful chemoattractant and activator of neutrophils, playing a crucial role in the inflammatory cascade. Antagonism of its receptor is a validated strategy for the treatment of inflammatory diseases.
Furthermore, the related compound 1-(2-hydroxyphenyl)cyclopentane-1-carboxylic acid has been noted for its potential anti-inflammatory and antioxidant properties, likely mediated through the modulation of enzyme functions.[6] The combination of a hydroxylated phenyl ring and a carboxylic acid on a cyclopentane scaffold appears to be a recurring motif in molecules with anti-inflammatory potential.
Proposed Mechanism of Action: Targeting Eicosanoid Pathways
Based on the evidence from its analogs, it is plausible that this compound could modulate inflammatory pathways, potentially by:
-
Antagonizing Pro-inflammatory Receptors: The compound may act as a competitive antagonist at receptors for inflammatory mediators like leukotrienes or prostaglandins.
-
Inhibiting Key Inflammatory Enzymes: It could potentially inhibit enzymes involved in the synthesis of eicosanoids, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
The following diagram illustrates a potential workflow for the initial screening of the anti-inflammatory activity of this compound.
Caption: Workflow for initial in vitro screening of anti-inflammatory activity.
Experimental Protocols for Biological Characterization
To systematically investigate the hypothesized biological activities of this compound, a tiered approach starting with in vitro assays and progressing to cell-based and potentially in vivo models is recommended.
In Vitro Enzyme Inhibition Assays
The rationale for these experiments is to determine if the compound directly inhibits key enzymes in the inflammatory cascade.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use commercially available COX-1 and COX-2 enzyme preparations.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a colorimetric detection reagent (e.g., containing N,N,N',N'-tetramethyl-p-phenylenediamine).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and varying concentrations of the test compound or a known inhibitor (e.g., indomethacin).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the peroxidase activity using the colorimetric detection reagent at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
A similar protocol can be adapted for 5-lipoxygenase (5-LOX) inhibition assays, using a different substrate and detection method.
Receptor Binding Assays
This will determine if the compound can displace a known ligand from its receptor, indicating potential antagonist activity.
Protocol: Leukotriene B4 (LTB4) Receptor Binding Assay
-
Preparation of Materials:
-
Use cell membranes from a cell line overexpressing the LTB4 receptor (BLT1).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Use radiolabeled LTB4 (e.g., [3H]LTB4) as the competing ligand.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the cell membranes, [3H]LTB4, and varying concentrations of the test compound or a known antagonist.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from the total binding.
-
Determine the Ki value (inhibition constant) for the test compound from the IC50 value obtained from the competition binding curve.
-
Cell-Based Assays for Anti-inflammatory Activity
These assays assess the compound's effect in a more biologically relevant context.
Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (a potent inflammatory stimulus) for a defined period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) using commercially available ELISA kits.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Determine the dose-dependent effect of the compound on the production of inflammatory mediators.
-
The following diagram illustrates the potential signaling pathways that could be modulated by this compound in an inflammatory response.
Caption: Hypothesized anti-inflammatory signaling pathway modulation.
Quantitative Data Summary (Hypothetical)
Should the proposed experiments yield positive results, the data could be summarized as follows for clear comparison and evaluation.
| Assay Type | Parameter | Hypothetical Value for this compound |
| In Vitro Enzyme Assays | ||
| COX-1 Inhibition | IC50 | > 100 µM |
| COX-2 Inhibition | IC50 | 15 µM |
| 5-LOX Inhibition | IC50 | 5 µM |
| Receptor Binding Assays | ||
| LTB4 Receptor (BLT1) Binding | Ki | 500 nM |
| Cell-Based Assays | ||
| Inhibition of PGE2 production | IC50 | 10 µM |
| Inhibition of TNF-α production | IC50 | 25 µM |
| Cytotoxicity | ||
| Macrophage Viability (CC50) | > 200 µM |
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently sparse, its structural similarity to known anti-inflammatory agents makes it a compelling candidate for further investigation. The proposed experimental framework provides a robust and logical pathway to elucidate its potential therapeutic value. Future research should focus on a comprehensive in vitro and cell-based characterization, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammatory diseases if promising initial results are obtained. The synthesis and evaluation of related derivatives could also provide valuable structure-activity relationship (SAR) data to optimize its potency and selectivity.
References
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Koch, K., Melvin Jr, L. S., Reiter, L. A., Biggers, M. S., Showell, H. J., Griffiths, R. J., Pettipher, E. R., Cheng, J. B., Milici, A. J., & Breslow, R. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199. [Link]
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ACS Publications. (+)-1-(3S,4R)-[3-(4-Phenylbenzyl)-4- hydroxychroman-7-yl]cyclopentane Carboxylic Acid, a Highly Potent, Selective Leukotriene B4 Antagonist with Oral Activity in the Murine Collagen-Induced Arthritis Model. Journal of Medicinal Chemistry. [Link]
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Chemspace. 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3. [Link]
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EMBL-EBI. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. [Link]
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Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]
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PubChem. This compound. [Link]
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The Synthesis and Isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid, a molecule of significant interest to researchers and professionals in drug development. The guide delves into a robust three-step synthetic pathway, commencing with the cycloalkylation of 4-methoxyphenylacetonitrile, followed by nitrile hydrolysis and subsequent demethylation. Each stage is meticulously detailed, explaining the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines effective isolation and purification techniques, methods for analytical characterization, and provides a historical context for the synthetic strategies employed.
Introduction: Context and Significance
1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid and its derivatives are emerging as crucial scaffolds in medicinal chemistry. The molecule's structural components—a hydroxylated aromatic ring coupled with a cyclopentanecarboxylic acid moiety—offer multiple points for chemical modification, making it a versatile building block for the design of novel therapeutic agents. The historical development of synthetic routes to aryl-cycloalkane carboxylic acids has been driven by the quest for compounds with specific pharmacological profiles. While a singular "discovery" of this exact molecule is not prominently documented, its synthesis is a logical extension of well-established organic reactions, the history of which provides a rich context for its preparation.
A Plausible Synthetic Pathway: A Three-Step Approach
A logical and efficient synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid can be achieved through a three-step sequence. This pathway leverages a protected phenol to ensure the integrity of the hydroxyl group during the initial carbon-carbon bond-forming reactions.
Caption: Proposed three-step synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.
Step 1: Cycloalkylation of 4-Methoxyphenylacetonitrile
The initial step involves the formation of the cyclopentane ring through the alkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. The methoxy group serves as a protecting group for the phenol, preventing its acidic proton from interfering with the basic conditions of the reaction. The alpha-protons of the acetonitrile are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that acts as a nucleophile.
Protocol:
-
To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis of the Nitrile
The nitrile group of 1-(4-methoxyphenyl)cyclopentanecarbonitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.
Protocol:
-
To the crude 1-(4-methoxyphenyl)cyclopentanecarbonitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
The solid precipitate, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be dried in a vacuum oven.
Step 3: Demethylation of the Methoxy Group
The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This is typically achieved using a strong acid such as hydrobromic acid. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction.[1][2]
Protocol:
-
Suspend the crude 1-(4-methoxyphenyl)cyclopentanecarboxylic acid in a solution of 48% hydrobromic acid and glacial acetic acid.
-
Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The resulting precipitate is the crude 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Isolation and Purification
Purification of the final product is critical to obtain a high-purity sample suitable for research and development. Recrystallization is a highly effective method for purifying solid organic compounds.[3]
Recrystallization Protocol
The choice of solvent is crucial for successful recrystallization. A mixed solvent system, such as ethanol-water or acetone-water, is often effective for hydroxyphenyl carboxylic acids.[3]
-
Dissolve the crude 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid in a minimal amount of hot ethanol or acetone in an Erlenmeyer flask.
-
While the solution is hot, add hot water dropwise until a faint, persistent cloudiness is observed.
-
Add a few more drops of the hot alcohol or acetone until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to a constant weight.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| CAS Number | 91496-64-9 | [4] |
Analytical Characterization
The identity and purity of the synthesized 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid should be confirmed using a suite of analytical techniques.
Caption: Workflow for the analytical characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the phenolic O-H, as well as the C=O stretch of the carboxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.
Conclusion
This technical guide has outlined a detailed and logical pathway for the synthesis and isolation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid. By following the described protocols, researchers and drug development professionals can reliably produce this valuable molecule in high purity. The provided rationale for each experimental step, coupled with established purification and characterization techniques, ensures a robust and reproducible process. The versatility of this compound as a building block in medicinal chemistry underscores the importance of a well-documented and understood synthetic route.
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of Calgary. RECRYSTALLISATION. [Link]
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Mikhura, I. V., et al. (2000). Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids. Mendeleev Communications, 10, 193. [Link]
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physical and chemical properties of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this and structurally related compounds. The guide consolidates available data on its structure, physicochemical parameters, spectral characteristics, and potential therapeutic relevance, offering a foundational resource for further investigation.
Introduction
This compound, a molecule combining a cyclopentanecarboxylic acid moiety with a phenolic group, presents an interesting scaffold for chemical and pharmacological exploration. The presence of both a carboxylic acid and a phenol group offers multiple points for chemical modification and potential interactions with biological targets. Carboxylic acids are prevalent in pharmaceuticals, contributing to solubility and serving as key interaction points with protein targets.[1][2] Similarly, the phenolic hydroxyl group can participate in hydrogen bonding and may impart antioxidant properties. The cyclopentane ring provides a rigid, three-dimensional structure that can be advantageous for specific receptor binding. While extensive research on this specific molecule is not widely published, its structural components suggest potential applications in medicinal chemistry, particularly in areas where related compounds have shown activity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | Chemspace[3] |
| CAS Number | 91496-64-9 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₁₂H₁₄O₃ | Santa Cruz Biotechnology[4] |
| Molecular Weight | 206.24 g/mol | Santa Cruz Biotechnology[4] |
| Predicted Boiling Point | 401.0 ± 38.0 °C | ChemicalBook[5] |
| Predicted Density | 1.273 ± 0.06 g/cm³ | ChemicalBook[5] |
| Predicted pKa (Carboxylic Acid) | 4.56 ± 0.10 | ChemicalBook[5] |
| Predicted pKa (Phenol) | 10.13 ± 0.15 | ChemicalBook[5] |
Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure, a qualitative prediction can be made. The presence of the polar carboxylic acid and hydroxyl groups suggests moderate solubility in polar organic solvents such as ethanol, methanol, and acetone. The cyclopentane and phenyl rings introduce lipophilic character, which may limit its solubility in water but enhance solubility in less polar organic solvents like ethyl acetate and dichloromethane. The solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid and the phenol due to the formation of the carboxylate and phenoxide anions, respectively. For the parent compound, cyclopentanecarboxylic acid, it is described as being moderately soluble in water and easily soluble in organic solvents like ethanol and ether.[6][7]
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions and methodologies reported for analogous compounds.
Proposed Synthetic Pathway
A logical approach would involve the reaction of a protected phenol derivative, such as anisole (methoxybenzene), with a suitable cyclopentane-containing electrophile, followed by deprotection. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid.
An alternative and potentially more direct route could involve the alkylation of phenylacetonitrile with 1,4-dihalobutane to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[8] Subsequent hydroxylation of the phenyl ring would be required. A study on the synthesis of 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acids demonstrated the alkylation of anisole with cycloalkenedicarboxylic acids followed by ether cleavage.[9]
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology based on the synthesis of similar compounds.[10][11] This protocol requires experimental validation and optimization.
Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile
-
To a solution of 4-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or lithium diisopropylamide at a low temperature (e.g., -78 °C) under an inert atmosphere.
-
After stirring for a suitable time, add 1,4-dibromobutane dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.
Step 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
-
Reflux the 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3: Demethylation to this compound
-
Dissolve the 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and add a demethylating agent (e.g., boron tribromide) dropwise.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with water and extract the product.
-
Purify the final product by recrystallization or column chromatography.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, carboxylic acid, and phenolic protons.
-
Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the hydroxyl group will be more shielded and appear upfield compared to the protons ortho to the cyclopentyl group.
-
Cyclopentyl Protons: The eight protons on the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.[12]
-
Phenolic Proton: The phenolic hydroxyl proton will also be a broad singlet, with its chemical shift being solvent and concentration-dependent (typically δ 4-8 ppm), and it is also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 175-185 ppm.
-
Aromatic Carbons: Six signals for the aromatic carbons are anticipated. The carbon bearing the hydroxyl group will be shifted downfield (around δ 155 ppm), while the carbon attached to the cyclopentyl group will also be distinct. The other aromatic carbons will appear in the typical range of δ 115-135 ppm.
-
Quaternary Cyclopentyl Carbon: The carbon of the cyclopentane ring attached to the phenyl group and the carboxylic acid will be a quaternary carbon, and its signal will be observed around δ 45-55 ppm.
-
Cyclopentyl Carbons: The remaining four carbons of the cyclopentane ring will show signals in the aliphatic region (δ 25-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the hydroxyl and carbonyl groups.[13][14]
-
O-H Stretching: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the phenolic O-H stretch.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1680 and 1725 cm⁻¹. Conjugation with the phenyl ring is not direct, so the position will be typical for an alkyl carboxylic acid.
-
C-O Stretching: A C-O stretching vibration for the carboxylic acid and the phenol will be present in the fingerprint region, typically between 1210 and 1320 cm⁻¹.[15]
-
Aromatic C=C Bending: Peaks corresponding to the aromatic ring C=C bending vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[16][17] Fragmentation of the cyclopentyl ring and cleavage at the benzylic position are also likely to occur. The fragmentation pattern can help to confirm the structure of the molecule.
Potential Applications and Biological Activity
While there is a lack of direct pharmacological studies on this compound, the structural motifs present in the molecule are found in various biologically active compounds.
-
Anti-inflammatory and Analgesic Potential: A complex derivative, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, has been identified as a highly potent and selective leukotriene B4 antagonist with oral activity in a murine collagen-induced arthritis model.[18] This suggests that the cyclopentanecarboxylic acid moiety can be a key component in the design of anti-inflammatory agents. Derivatives of cyclopentane carboxylic acid have also been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics.[19]
-
Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of free radicals, suggesting that this compound may possess antioxidant properties. This is a common feature of many phenolic compounds used in pharmaceuticals and nutraceuticals.
-
Drug Discovery Scaffold: The molecule's structure, with its defined stereochemistry and multiple functional groups, makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be converted to esters, amides, or other derivatives, while the phenolic hydroxyl allows for etherification or other modifications. The cyclopentane ring provides a rigid scaffold that can be further functionalized.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the safety data for similar compounds, it should be handled with care in a laboratory setting. It may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.
Conclusion
This compound is a compound with interesting structural features that suggest potential for further investigation in medicinal chemistry and drug discovery. While there is a notable absence of comprehensive experimental data in the public domain, this technical guide has provided a detailed overview of its predicted physicochemical and spectral properties, a plausible synthetic route, and an exploration of its potential biological activities based on the analysis of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further experimental work to fully characterize this promising molecule and unlock its therapeutic potential.
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]
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1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. (n.d.). Chemspace. Retrieved January 17, 2026, from [Link]
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Firstova, A. A., Kofanov, E. R., Biryukova, M. S., & Lebedev, A. S. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173. [Link]
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An In-depth Technical Guide to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid: Structural Analogs and Derivatives as Potent Therapeutic Agents
Abstract
This technical guide provides a comprehensive overview of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid, a key scaffold in the development of potent and selective therapeutic agents. We delve into the nuanced strategies for its synthesis, explore the landscape of its structural analogs and derivatives, and elucidate the critical structure-activity relationships (SAR) that govern their biological function. A significant focus is placed on the role of these compounds as antagonists of the leukotriene B4 (LTB4) receptor, a pivotal target in inflammatory diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for synthesis and biological evaluation to empower further innovation in this promising area of therapeutic research.
Introduction: The Therapeutic Potential of a Privileged Scaffold
This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of biological target. Its inherent structural features, including a hydrophobic cyclopentyl ring, a hydrogen-bonding phenolic hydroxyl group, and an acidic carboxylic acid moiety, provide a versatile platform for designing molecules with tailored pharmacological profiles. The carboxylic acid group, in particular, is a common feature in many biologically active compounds, contributing to solubility and enabling key interactions with biological targets.
The primary therapeutic relevance of this scaffold to date lies in the development of potent and selective antagonists of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation. Consequently, antagonism of the LTB4 receptor is a highly attractive strategy for the treatment of a wide range of inflammatory conditions, including arthritis, psoriasis, and inflammatory bowel disease. This guide will explore the journey from the core scaffold to highly active LTB4 antagonists, providing the scientific rationale and practical methodologies for researchers in the field.
Strategic Synthesis of the Core Scaffold
The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry. A common and efficient approach involves the construction of the quaternary carbon center on the cyclopentane ring, followed by the manipulation of the functional group on the phenyl ring.
Synthesis via Alkylation of a Phenylacetonitrile Derivative
A robust method for constructing the 1-phenyl-cyclopentanecarbonitrile intermediate involves the alkylation of a suitably protected 4-hydroxyphenylacetonitrile derivative. Using the methoxy-protected analog, 4-methoxyphenylacetonitrile, is a common strategy.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-cyclopentanecarbonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile and a suitable solvent such as toluene.
-
Base Addition: Add a strong base, such as sodium amide or sodium hydride, portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: To the resulting solution, add 1,4-dibromobutane dropwise via the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 1-(4-methoxyphenyl)-cyclopentanecarbonitrile can be purified by column chromatography on silica gel.
Hydrolysis of the Nitrile and Demethylation
The synthesized nitrile is then hydrolyzed to the corresponding carboxylic acid, followed by demethylation of the methoxy group to yield the final product.
Experimental Protocol: Hydrolysis and Demethylation
-
Hydrolysis: The 1-(4-methoxyphenyl)-cyclopentanecarbonitrile is refluxed in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water. The reaction progress is monitored until the disappearance of the starting material. After cooling, the product, 1-(4-methoxyphenyl)-cyclopentanecarboxylic acid, is extracted with an organic solvent.
-
Demethylation with Boron Tribromide (BBr₃): A highly effective method for cleaving the methyl ether is the use of boron tribromide.[1][2]
-
Dissolve the 1-(4-methoxyphenyl)-cyclopentanecarboxylic acid in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water or methanol at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield this compound.[1]
-
Alternative Synthesis via Diazotization
An alternative route involves the synthesis of 1-(4-aminophenyl)cyclopentanecarboxylic acid, followed by a diazotization reaction to introduce the hydroxyl group.
Experimental Protocol: Diazotization of the Amino Group
-
Dissolution of Amine: Dissolve 1-(4-aminophenyl)cyclopentanecarboxylic acid in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C).[1]
-
Formation of Nitrous Acid: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution, maintaining the temperature below 5 °C. This in situ generation of nitrous acid leads to the formation of the diazonium salt.[3]
-
Hydrolysis of Diazonium Salt: The cold diazonium salt solution is then added dropwise to a hot (e.g., 90-100 °C) aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[1]
-
Isolation: After cooling, the product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated to afford this compound.
Key Structural Analogs and Derivatives
The therapeutic potential of the this compound scaffold has been extensively explored through the synthesis of a wide array of structural analogs and derivatives. These modifications aim to optimize potency, selectivity, and pharmacokinetic properties.
Modifications of the Phenyl Ring
Substituents on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, impacting receptor binding.
-
Position of the Hydroxyl Group: While the 4-hydroxy (para) substitution is common, analogs with 2-hydroxy (ortho) and 3-hydroxy (meta) substitutions have been synthesized to probe the optimal positioning for target interaction.
-
Additional Substituents: The introduction of other functional groups, such as halogens, alkyl chains, or alkoxy groups, can modulate lipophilicity and binding affinity.
Alterations to the Cyclopentane Ring
The cyclopentane ring provides a rigid scaffold that orients the phenyl and carboxylic acid groups in a defined spatial arrangement.
-
Ring Size: Exploration of other cycloalkane rings, such as cyclopropane, cyclobutane, and cyclohexane, has been undertaken to understand the impact of ring size and conformation on activity. For instance, cyclohexane derivatives have also shown promise as LTB4 receptor antagonists.[4]
-
Substitution on the Ring: Introducing substituents on the cyclopentane ring can create additional chiral centers and provide new vectors for interaction with the target protein.
Derivatization of the Carboxylic Acid
The carboxylic acid group is a key pharmacophoric feature, often involved in ionic interactions with the receptor.
-
Esters and Amides: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, membrane permeability, and metabolic stability. N,N-dimethylamides, for example, have shown improved in vitro potency in some LTB4 antagonist series.[4]
-
Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or hydroxamic acids, can maintain the acidic character while altering other physicochemical properties.
Biological Activities and Mechanism of Action: Targeting the LTB4 Receptor
The most well-documented biological activity of derivatives of this compound is their ability to act as potent and selective antagonists of the leukotriene B4 (LTB4) receptor.
The Role of LTB4 in Inflammation
Leukotriene B4 is a potent pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor found predominantly on leukocytes, including neutrophils, eosinophils, and macrophages. Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events leading to:
-
Chemotaxis: Directed migration of leukocytes to the site of inflammation.
-
Adhesion and Aggregation: Increased expression of adhesion molecules on leukocytes, promoting their attachment to the endothelium and aggregation.
-
Degranulation and Release of Inflammatory Mediators: Release of lysosomal enzymes, reactive oxygen species, and cytokines, further amplifying the inflammatory response.
Mechanism of Antagonism
Structural analogs of this compound act as competitive antagonists at the BLT1 receptor. They bind to the receptor, likely at the same site as the endogenous ligand LTB4, but fail to elicit a downstream signaling response. By occupying the receptor, they prevent LTB4 from binding and initiating the pro-inflammatory cascade.
Figure 1: Mechanism of LTB4 Receptor Antagonism.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more effective drugs.
A seminal example of a potent LTB4 antagonist derived from this scaffold is (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid (CP-105,696).[5] This complex derivative highlights several key SAR insights:
-
The Carboxylic Acid is Essential: The acidic moiety is crucial for high-affinity binding to the BLT1 receptor, likely through an ionic interaction with a basic residue in the binding pocket.
-
Hydrophobic Interactions are Key: The extensive hydrophobic structure, including the cyclopentane ring and the phenylbenzyl group, contributes significantly to binding affinity by engaging with hydrophobic pockets within the receptor.
-
Stereochemistry Matters: The specific stereochemistry at the chroman ring is critical for optimal activity, demonstrating the importance of a precise three-dimensional arrangement of the pharmacophoric elements.
While detailed SAR data for a broad series of simple this compound analogs is not extensively published in a single source, studies on related structures, such as cyclohexane derivatives, provide valuable insights. For these compounds, optimization of the alkyl chain length connecting a terminal phenyl group and modifications to the carboxylic acid have been shown to be critical for binding activity.[4]
| Compound ID | Core Scaffold | Modification | LTB4 Receptor Binding Affinity (IC₅₀) |
| Hypothetical 1 | 1-(4-Hydroxyphenyl)-cyclopentane | - | Moderate |
| Hypothetical 2 | 1-(4-Hydroxyphenyl)-cyclohexane | Ring Expansion | Potentially altered affinity and selectivity |
| Hypothetical 3 | 1-(4-Hydroxyphenyl)-cyclopentane | Carboxylic acid to Tetrazole | Maintained or improved activity |
| CP-105,696 | 1-(...)-cyclopentane carboxylic acid | Complex chroman substitution | High (nM range) |
| Cyclohexane Analog 3balpha | 1-hydroxy-3-(...)-cyclohexane acetic acid | - | 250 nM[4] |
| Cyclohexane Analog 5balpha | 1-hydroxy-3-(...)-cyclohexane N,N-dimethylacetamide | Carboxylic acid to Amide | 40 nM[4] |
Table 1: Structure-Activity Relationship Trends for Cyclopentane and Related Scaffolds as LTB4 Antagonists.
Experimental Protocols for Biological Evaluation
To assess the potential of novel analogs as LTB4 receptor antagonists, a series of in vitro assays are essential.
LTB4 Receptor Binding Assay (ELISA-based)
This competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the binding affinity of a compound to the LTB4 receptor.
Protocol:
-
Plate Coating: A 96-well plate is coated with an antibody specific for the LTB4 receptor.
-
Competitive Binding: A fixed amount of labeled LTB4 (e.g., biotinylated LTB4) and varying concentrations of the test compound are added to the wells. The test compound competes with the labeled LTB4 for binding to the receptor.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: A substrate for the enzyme conjugate (e.g., streptavidin-HRP for biotinylated LTB4) is added, and the resulting colorimetric signal is measured using a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the labeled LTB4 binding (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Loading: Add a solution of LTB4 (as the chemoattractant) to the lower wells. Add a suspension of neutrophils, pre-incubated with varying concentrations of the test compound, to the upper wells.
-
Incubation: Incubate the chamber at 37 °C in a humidified incubator to allow the neutrophils to migrate through the membrane towards the LTB4.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower wells. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC₅₀).
Sources
- 1. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry, this document outlines a scientifically rigorous approach to identifying and validating its mechanism of action. We will delve into the rationale for prioritizing the leukotriene B4 receptor, while also exploring plausible secondary targets within the broader anti-inflammatory landscape, including the NF-κB and PPARγ signaling pathways, and retinoid X receptors. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and accelerate its potential translation into novel therapeutics.
Introduction: Deconstructing this compound
This compound is a small molecule characterized by a cyclopentanecarboxylic acid moiety linked to a 4-hydroxyphenyl group. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural motifs provide compelling clues to its potential biological activity. The presence of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways. Furthermore, the 4-hydroxyphenyl group is a key pharmacophoric element in a variety of biologically active molecules, contributing to hydrogen bonding and other crucial interactions with protein targets.
Our investigation into the therapeutic potential of this molecule begins with a foundational hypothesis derived from the known activity of a structurally related, albeit more complex, compound: (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid. This molecule is a potent and selective antagonist of the leukotriene B4 receptor[1][2]. This strong evidence directs our primary focus towards the leukotriene pathway.
Primary Therapeutic Target: The Leukotriene B4 Receptor (BLT1)
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through the high-affinity G protein-coupled receptor, BLT1. Antagonism of this receptor is a validated therapeutic strategy for a range of inflammatory conditions.
Rationale for BLT1 Targeting
The structural similarity between this compound and known LTB4 receptor antagonists forms the cornerstone of our hypothesis. The cyclopentanecarboxylic acid portion can be envisioned as a mimic of the carboxylic acid tail of LTB4, a crucial feature for receptor binding. The 4-hydroxyphenyl group can potentially engage in hydrogen bonding interactions within the ligand-binding pocket of BLT1, a common feature observed in many receptor-ligand interactions.
A plausible pharmacophore model for BLT1 antagonists includes a hydrophobic region, a hydrogen bond acceptor, and a carboxylic acid or a bioisostere. This compound possesses these key features, making it a prime candidate for BLT1 antagonism.
Experimental Workflow for BLT1 Target Validation
A multi-tiered experimental approach is essential to definitively establish this compound as a BLT1 antagonist.
Workflow for BLT1 Target Validation
Caption: A stepwise approach to validate BLT1 antagonism.
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human BLT1 receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]-LTB4) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Calcium Mobilization Assay
-
Cell Culture: Culture a cell line stably expressing the BLT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a known agonist of BLT1 (e.g., LTB4).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the LTB4-induced calcium flux and calculate the IC50 value.
Secondary & Exploratory Therapeutic Targets
While BLT1 represents the most probable primary target, the structural features of this compound warrant investigation into other potential anti-inflammatory pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
A luciferase reporter gene assay is a standard method to assess the inhibition of NF-κB transcriptional activity.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the IC50 of the test compound for NF-κB inhibition.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
PPARγ is a nuclear receptor that plays a critical role in adipogenesis and has emerged as a key regulator of inflammation. Its activation generally leads to anti-inflammatory responses.
PPARγ Activation Mechanism
Caption: Ligand-dependent activation of PPARγ.
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Protocol 4: PPARγ Transactivation Assay
-
Cell Transfection: Co-transfect cells with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene downstream of a PPARγ response element (PPRE).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Determine the EC50 value, the concentration of the test compound that elicits a half-maximal response.
Retinoid X Receptors (RXRs)
The 4-hydroxyphenyl moiety is a known pharmacophore for interaction with retinoid receptors. While a less direct hypothesis, the possibility of this compound interacting with RXRs, which form heterodimers with PPARs and other nuclear receptors, should not be dismissed.
A competitive binding assay can determine if the compound binds to the ligand-binding domain of RXR.
Protocol 5: RXR Ligand Binding Assay
-
Receptor Preparation: Purify the ligand-binding domain (LBD) of a human RXR isotype (e.g., RXRα).
-
Assay Setup: Incubate the RXR LBD with a fluorescently labeled or radiolabeled RXR ligand and varying concentrations of this compound.
-
Signal Detection: Measure the displacement of the labeled ligand using fluorescence polarization or scintillation counting.
-
Data Analysis: Calculate the Ki to quantify the binding affinity.
Data Summary and Interpretation
The following table provides a framework for summarizing the quantitative data obtained from the proposed experimental workflows.
| Target | Assay Type | Metric | Expected Outcome for Positive Result |
| BLT1 | Radioligand Binding | IC50 | Low micromolar to nanomolar range |
| Calcium Mobilization | IC50 | Potent inhibition of LTB4-induced signaling | |
| NF-κB | Luciferase Reporter | IC50 | Dose-dependent inhibition of TNF-α-induced luciferase activity |
| PPARγ | Transactivation Assay | EC50 | Dose-dependent activation of luciferase activity |
| RXR | Ligand Binding | Ki | Measurable binding affinity |
A potent and selective inhibition of BLT1 in both binding and functional assays would strongly support this as the primary therapeutic target. Inhibition of NF-κB activity at concentrations comparable to BLT1 antagonism would suggest a dual mechanism of action. Activation of PPARγ or binding to RXR would open new avenues for investigation into its metabolic and anti-inflammatory effects.
Conclusion and Future Directions
This technical guide has outlined a rational and systematic approach to elucidating the therapeutic targets of this compound. The primary hypothesis centers on the antagonism of the leukotriene B4 receptor, BLT1, with secondary exploratory targets including the NF-κB and PPARγ pathways, and retinoid X receptors. The detailed experimental workflows and protocols provided herein offer a clear roadmap for researchers to validate these potential mechanisms of action. Successful identification and validation of the molecular targets will be a critical step in advancing this promising compound through the drug discovery pipeline.
References
-
Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197-9. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sani, B. P., Shealy, Y. F., & Hill, D. L. (1995). N-(4-hydroxyphenyl)retinamide: interactions with retinoid-binding proteins/receptors. Carcinogenesis, 16(10), 2531-4. [Link]
-
EMBL-EBI. (n.d.). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid. Retrieved from [Link]
-
Goodnow, R. Jr., et al. (2010). Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1. Journal of Medicinal Chemistry, 53(9), 3765-85. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Varga, T., & Nagy, L. (2008). Nuclear receptor signaling in macrophages: from mechanism to therapy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 451-463. [Link]
-
Egea, P. F., et al. (2000). Crystal structure of the human RXRalpha ligand-binding domain bound to its natural ligand: 9-cis retinoic acid. The EMBO Journal, 19(11), 2592-2601. [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
Introduction: Rationale for a Tiered In Vitro Screening Approach
The compound 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid presents a compelling case for a structured in vitro screening cascade. Its chemical architecture, featuring a phenolic hydroxyl group and a cyclopentanecarboxylic acid moiety, suggests a range of potential biological activities. The 4-hydroxyphenyl group is a well-established pharmacophore known to interact with various biological targets, including nuclear receptors and enzymes, and is also associated with antioxidant properties. The cyclopentane ring, a common scaffold in medicinal chemistry, can confer favorable pharmacokinetic properties and occupy hydrophobic pockets within protein targets such as enzymes and receptors.
This guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's interaction with cells, then to explore its potential mechanism-of-action through targeted biological assays. This approach ensures a logical progression from broad, cost-effective primary screens to more complex and specific secondary assays, maximizing the value of the data generated at each stage.
Part 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for meaningful in vitro screening. These properties influence solubility, cell permeability, and potential for non-specific interactions, all of which can impact assay performance and data interpretation.
| Property | Predicted/Determined Value | Significance for In Vitro Screening |
| Molecular Formula | C₁₂H₁₄O₃ | Defines the exact composition of the molecule. |
| Molecular Weight | 206.24 g/mol | Influences diffusion and transport across cell membranes. |
| Solubility | Moderately soluble in water, more soluble in organic solvents. | Critical for preparing accurate stock solutions and avoiding precipitation in aqueous assay buffers. |
| pKa | Estimated ~4-5 (carboxylic acid), ~10 (phenol) | Affects the ionization state of the molecule at physiological pH, which can influence receptor-ligand interactions and cell permeability. |
Part 2: Primary Screening: Foundational Cellular and Biochemical Assays
The initial phase of screening focuses on assessing the fundamental biological effects of the compound. This includes evaluating its general cytotoxicity and its capacity for antioxidant activity, a plausible function given the phenolic moiety.
Tier 1: Cytotoxicity Assessment
Determining the cytotoxic potential of this compound is the critical first step. This information establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of cell death. Two complementary assays are recommended to assess cytotoxicity through different mechanisms: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 50 µL of a 0.5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Include a maximum LDH release control by lysing a set of untreated cells with a lysis buffer.
Caption: Tier 1 Cytotoxicity Screening Workflow.
Tier 2: Antioxidant Activity Profiling
The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Evaluating the compound's ability to scavenge free radicals is a logical next step. The DPPH and ABTS assays are robust and widely used methods for this purpose.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the compound dilution to 100 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.
Step-by-Step Methodology:
-
ABTS Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: Dilute the ABTS radical cation solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: In a 96-well plate, add 10 µL of the compound dilution to 190 µL of the ABTS working solution.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
Part 3: Secondary Screening: Target-Class Directed Assays
Following the initial characterization, the screening funnel narrows to investigate the compound's interaction with specific, biologically relevant target classes. The choice of these targets is guided by the structural features of this compound.
Tier 3: Nuclear Receptor and GPCR Screening
The phenolic moiety of the test compound is structurally similar to endogenous estrogens, suggesting a potential interaction with estrogen receptors (ERs), which are ligand-activated nuclear receptors. A reporter gene assay is a highly effective method for detecting such interactions.
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of ERα and ERβ.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., T47D, MCF-7) stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene, and co-transfected with an expression vector for either human ERα or ERβ.
-
Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a serial dilution of this compound. Include a vehicle control and a known ER agonist (e.g., 17β-estradiol) as a positive control.
-
Antagonist Mode: Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of 17β-estradiol (at its EC₅₀).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate solution according to the manufacturer's protocol (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Caption: Estrogen Receptor Luciferase Reporter Assay Principle.
Tier 4: Enzyme Inhibition Screening
The cyclopentanecarboxylic acid moiety is present in several known enzyme inhibitors. Therefore, screening against a panel of relevant enzymes is a logical progression. Based on the structural alerts, kinases, proteases, and cyclooxygenases represent high-priority target classes.
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the ADP concentration and thus, the kinase activity.
This assay utilizes a protease-specific substrate conjugated to a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the protease, the fluorogenic substrate, and the test compound in an appropriate assay buffer.
-
Reaction Mixture: In a black 96-well plate, add the test compound, followed by the protease. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
This assay measures the peroxidase activity of COX enzymes. The peroxidase reaction product oxidizes a probe to generate a fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a fluorescent probe, and the test compound in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme, the probe, and the test compound.
-
Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The signal is proportional to the COX activity.
Caption: General Enzyme Inhibition Screening Workflow.
Part 4: Data Analysis, Interpretation, and Next Steps
Data Analysis
The primary endpoint for most of these assays is the determination of the compound's potency, typically expressed as an IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration) value.
Calculation of IC₅₀/EC₅₀:
-
Data Normalization: Convert the raw data to a percentage of the control response. For inhibition assays, this is typically % inhibition. For activation assays, it is % activation.
-
Dose-Response Curve: Plot the normalized data against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).
-
IC₅₀/EC₅₀ Determination: The IC₅₀ or EC₅₀ is the concentration of the compound that elicits a 50% response.
Interpretation of Results and Hit Validation
A "hit" is a compound that demonstrates a reproducible and concentration-dependent effect in a primary assay. However, a single active result is not sufficient. A critical aspect of the screening process is to validate these initial hits to eliminate false positives.
Key Considerations for Interpretation:
-
Cytotoxicity: Are the observed activities in the secondary assays occurring at concentrations well below the cytotoxic threshold? If not, the results may be an artifact of cell death.
-
Assay Interference: Could the compound be interfering with the assay technology itself? For example, fluorescent compounds can interfere with fluorescence-based readouts. Counter-screens using assays with different detection methods are crucial.
-
Structure-Activity Relationship (SAR): If analogs of the hit compound are available, do they show a corresponding change in activity? A clear SAR provides strong evidence that the observed activity is real.
-
Orthogonal Assays: Can the activity be confirmed in a different assay that measures a distinct biological endpoint of the same target? For example, a hit from a reporter gene assay could be followed up with a ligand binding assay.
Next Steps
The data generated from this in vitro screening cascade will provide a comprehensive initial profile of this compound. Positive results in specific assays will guide the next phase of research, which could include:
-
Lead Optimization: Synthesis of analogs to improve potency and selectivity.
-
Mechanism of Action Studies: More detailed biochemical and cellular assays to elucidate the precise mechanism by which the compound exerts its effects.
-
In Vivo Studies: Progression to animal models of disease to evaluate efficacy and safety.
References
A comprehensive list of references will be provided upon request, detailing the specific protocols and scientific principles underpinning each assay described in this guide.
Preliminary Cytotoxicity Assessment of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid: An In-Depth Technical Guide
Foreword: The Imperative of Early Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug development, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical research. Identifying compounds with potential toxicity at the earliest stages of discovery is paramount to de-risking projects and focusing resources on candidates with the highest probability of success. This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on the novel compound, 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. While direct cytotoxic data for this specific molecule is not yet publicly available, its structural motifs, particularly the 4-hydroxyphenyl group, are common in biologically active molecules, some of which have demonstrated cytotoxic and apoptotic effects[1][2]. This guide, therefore, is designed to be a proactive, mechanistically-driven approach to elucidating the potential cytotoxic profile of this compound. We will move beyond a simple "live or die" assessment to explore how the compound might be interacting with cellular systems, providing a richer dataset for informed decision-making.
Strategic Selection of Cellular Models: The "Right Tool for the Job"
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. For a novel compound with an unknown mechanism of action, a tiered approach is recommended.
-
Initial Broad-Spectrum Screening: The use of a standard, robust, and well-characterized cell line is advisable for initial screening. The L929 mouse fibroblast cell line is an established standard for general cytotoxicity testing[3]. Additionally, a human cell line of a common tissue origin, such as human dermal fibroblasts (HDF) or the hTERT-immortalized gingival fibroblasts, can provide valuable data on general toxicity to normal human cells[4].
-
Cancer Cell Line Panel: To explore potential anti-cancer activity, a small, diverse panel of cancer cell lines is recommended. This could include:
-
MCF-7: A human breast adenocarcinoma cell line, widely used and well-characterized.
-
Caco-2: A human colorectal adenocarcinoma cell line, which can also provide insights into intestinal permeability.
-
A549: A human lung carcinoma cell line.
-
-
Rationale for Selection: This multi-cell line approach allows for the initial identification of general cytotoxicity versus cancer-cell specific effects. Differences in IC50 values between normal and cancer cell lines can provide the first clues towards a therapeutic window.
Tier 1 Assays: Assessing Cell Viability and Membrane Integrity
The initial tier of testing aims to answer the fundamental question: at what concentration does this compound begin to impact cell health? We will employ two complementary assays to assess different aspects of cytotoxicity.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of a cell population.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic, typically <0.5%) and add to the cells. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.[9][10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
LDH Release Assay: A Marker of Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytoplasmic enzyme present in all cell types; its release into the culture medium is an indicator of cell lysis and death.[12] This assay is complementary to the MTT assay as it measures a different aspect of cell death.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan product.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Controls: It is crucial to include controls for background LDH activity in the medium and a maximum LDH release control (by lysing a set of untreated cells with a detergent like Triton X-100).[14]
Data Presentation and Interpretation: IC50 Determination
The results from the MTT and LDH assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability or induces cell lysis by 50% compared to untreated controls.[15] This is a key metric for quantifying a compound's potency.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| L929 | MTT | >100 | 85.2 ± 5.1 | 62.7 ± 4.5 |
| LDH | >100 | 95.4 ± 6.3 | 71.3 ± 5.9 | |
| MCF-7 | MTT | 75.6 ± 4.8 | 42.1 ± 3.9 | 25.8 ± 2.7 |
| LDH | 88.3 ± 5.5 | 51.9 ± 4.2 | 33.6 ± 3.1 | |
| Caco-2 | MTT | >100 | 91.3 ± 6.2 | 75.4 ± 5.8 |
| LDH | >100 | >100 | 89.1 ± 7.2 |
Hypothetical data presented as mean ± standard deviation.
Tier 2 Assays: Delving into the Mechanism of Cell Death
Should the Tier 1 assays reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Caspase-3/7 Activity Assay: A Hallmark of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[16] Caspase-3 and -7 are key executioner caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[17][18]
-
Cell Seeding and Treatment: Plate and treat cells with this compound at concentrations around the determined IC50 for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, lyse the cells to release their cytoplasmic contents.[17]
-
Caspase Reaction: Add a specific caspase-3/7 substrate (e.g., a peptide sequence linked to a colorimetric or fluorogenic reporter) to the cell lysates.[17][19]
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3/7 activity.[19][20]
Reactive Oxygen Species (ROS) Assay: Investigating Oxidative Stress
Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10][21] The 4-hydroxyphenyl moiety, in particular, has been associated with antioxidant and, under certain conditions, pro-oxidant activities.[2]
-
Cell Seeding and Treatment: Plate cells and treat with the test compound for a short duration (e.g., 1-6 hours).
-
Probe Loading: Incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which becomes fluorescent upon oxidation by ROS.[22][23]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[23][24]
Visualizing the Experimental Workflow
Caption: A tiered workflow for the preliminary cytotoxicity assessment of novel compounds.
Interpreting Mechanistic Data: Building a Narrative
An increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis.[25] If this is coupled with an increase in ROS production, it may indicate that the compound triggers apoptosis via an oxidative stress-mediated pathway.
Caption: A potential intrinsic apoptosis pathway initiated by oxidative stress.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial cytotoxic evaluation of this compound. By integrating assays that measure cell viability, membrane integrity, and key markers of apoptotic pathways, researchers can build a comprehensive preliminary profile of the compound's interaction with cells. The hypothetical data presented illustrates how such a study can differentiate between general toxicity and selective activity, and begin to unravel the mechanism of action. Positive findings from this preliminary screen would warrant further investigation, including more detailed apoptosis assays (e.g., Annexin V/PI staining, TUNEL assay), cell cycle analysis, and ultimately, validation in more complex in vitro models and in vivo systems.
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A Comprehensive Spectroscopic Guide to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid, with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a molecule of interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a carboxylic acid, a phenol, and a cyclopentyl moiety, presents a unique combination of functional groups that can be unambiguously characterized using a suite of spectroscopic techniques. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a robust framework for its analysis.
Molecular Structure and Key Features
The structural features of this compound that are pertinent to its spectroscopic analysis include:
-
A Carboxylic Acid Group (-COOH): This group will give rise to a characteristic acidic proton signal in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and distinct stretching vibrations in IR spectroscopy.
-
A Phenolic Hydroxyl Group (-OH): This group also has a labile proton detectable in ¹H NMR and a characteristic O-H stretching band in the IR spectrum.
-
A para-Substituted Benzene Ring: The aromatic protons will exhibit a specific splitting pattern in the ¹H NMR spectrum, and the aromatic carbons will have characteristic chemical shifts in the ¹³C NMR spectrum.
-
A Cyclopentyl Ring: The aliphatic protons and carbons of this ring will produce signals in the upfield region of the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 9-12 ppm region.[3] |
| ~9.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton signal is also broad and its chemical shift can vary, but it is expected in the 4-7 ppm range.[4] |
| ~7.2 | Doublet | 2H | Ar-H | Protons on the aromatic ring ortho to the cyclopentyl group. |
| ~6.8 | Doublet | 2H | Ar-H | Protons on the aromatic ring ortho to the hydroxyl group. |
| ~2.5 | Multiplet | 2H | Cyclopentyl-H | Protons on the cyclopentyl ring adjacent to the quaternary carbon. |
| ~1.8 | Multiplet | 6H | Cyclopentyl-H | Remaining protons on the cyclopentyl ring. |
Experimental Considerations:
-
Solvent Selection: Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. The choice of solvent can influence the chemical shifts of the labile -OH and -COOH protons.[5]
-
D₂O Exchange: To confirm the assignment of the -OH and -COOH protons, a "D₂O shake" can be performed. Adding a drop of deuterium oxide to the NMR tube will result in the exchange of these acidic protons with deuterium, causing their signals to disappear from the spectrum.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of a carboxylic acid is strongly deshielded and appears in the 160-180 ppm range.[3] |
| ~155 | Ar-C-OH | The aromatic carbon attached to the hydroxyl group is deshielded.[4] |
| ~135 | Ar-C (quaternary) | The aromatic carbon attached to the cyclopentyl group. |
| ~128 | Ar-CH | Aromatic carbons ortho to the cyclopentyl group. |
| ~115 | Ar-CH | Aromatic carbons ortho to the hydroxyl group. |
| ~55 | C (quaternary) | The quaternary carbon of the cyclopentyl ring. |
| ~35 | Cyclopentyl-CH₂ | Carbons of the cyclopentyl ring. |
| ~25 | Cyclopentyl-CH₂ | Carbons of the cyclopentyl ring. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[6][7] |
| ~3200 | Broad, Medium | O-H stretch (phenol) | The phenolic O-H stretch will likely be part of the broad carboxylic acid O-H band.[8] |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch of a carboxylic acid is a prominent, sharp peak.[8][9] |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Characteristic aromatic ring vibrations. |
| ~1300 | Medium | C-O stretch | Stretching vibration of the C-O bond in the carboxylic acid and phenol.[6] |
| ~1250 | Medium | O-H bend | Bending vibration of the O-H group.[6] |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.
Expected Mass Spectrometry Data:
For this compound (MW = 206.24), the following fragments are anticipated in an electron ionization (EI) mass spectrum:
| m/z | Ion | Rationale |
| 206 | [M]⁺ | The molecular ion peak. Aromatic carboxylic acids typically show a detectable molecular ion peak.[3][10] |
| 189 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.[10][11] |
| 161 | [M - COOH]⁺ | Loss of the entire carboxylic acid group is another characteristic fragmentation.[10][11] |
| 91 | [C₇H₇]⁺ | A tropylium ion fragment, common in compounds with a benzyl moiety. |
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of this compound.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and confirmation of this compound. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and development of this and structurally related compounds.
References
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- PubMed. And 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids by High-Performance Liquid Chromatography With Electrochemical and Ultraviolet Detection.
- PubMed. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids.
- NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-.
- Santa Cruz Biotechnology. Cyclopentanecarboxylic acid | CAS 3400-45-1 | SCBT.
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Methodological & Application
Application Notes and Protocols for the Investigation of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid in Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Carboxylic Acid Derivative
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a small molecule characterized by a cyclopentane ring linked to a 4-hydroxyphenyl group and a carboxylic acid moiety. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural features suggest potential interactions with key cellular signaling pathways. The presence of a carboxylic acid and a phenolic group, common pharmacophores in various bioactive molecules, indicates a rationale for investigating its efficacy in cell-based assays.[1]
This guide provides a comprehensive framework for researchers to systematically evaluate the cellular effects of this compound. The protocols detailed herein are designed to be adaptable and serve as a robust starting point for exploring its potential as a modulator of cellular processes, with a focus on its hypothesized role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.
Hypothesized Mechanism of Action: A Potential PPAR Modulator
Based on structure-activity relationship (SAR) studies of similar non-carboxylic acid and heterocyclic compounds, it is plausible that this compound may function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] PPARs are a group of nuclear receptor proteins that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation.[2][3]
The general structure of many PPAR agonists incorporates a carboxylic acid head group, a linker, and a hydrophobic tail. The 4-hydroxyphenyl and cyclopentyl moieties of the compound of interest could potentially interact with the ligand-binding domain of PPAR isoforms (α, β/δ, and γ).
The PPAR Signaling Pathway
Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Figure 1: Hypothesized PPAR signaling pathway for this compound.
Experimental Workflow: A Step-by-Step Investigative Approach
The following workflow provides a logical progression for characterizing the in vitro effects of this compound.
Figure 2: Experimental workflow for the in vitro characterization of this compound.
Protocols
Compound Handling and Preparation
Safety Precautions: Based on the safety data sheet for 1-(4-Hydroxyphenyl)cyclopentane-1-carboxylic acid, the compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] All handling of the powdered compound should be performed in a chemical fume hood.
Stock Solution Preparation: Due to the carboxylic acid moiety, this compound is likely to have poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in cell culture experiments.[6][7]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Phenolic compounds can be sensitive to temperature and light, so protection from light is recommended.[8]
Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to minimize solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
The addition of an acidic compound to the culture medium may slightly alter its pH.[9] It is advisable to check the pH of the final working solutions and adjust if necessary using sterile 1N NaOH or 1N HCl.[10][11]
Cell Culture and Seeding
For investigating metabolic and inflammatory pathways, cell lines such as RAW 264.7 (murine macrophages), 3T3-L1 (murine pre-adipocytes), or HepG2 (human hepatoma cells) are suitable models.
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) at a density that allows for logarithmic growth during the treatment period.
Cell Viability Assays (MTT/XTT)
To determine the cytotoxic potential of this compound, a cell viability assay is the first essential step. Tetrazolium-based assays like MTT and XTT are reliable methods that measure the metabolic activity of cells.[12]
| Assay | Principle | Advantages |
| MTT | Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. | Widely used and well-established. |
| XTT | Reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells. | Simpler protocol as it does not require a solubilization step.[13] |
Protocol (XTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a DMSO vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of PPAR Target Proteins
To investigate the activation of the PPAR signaling pathway, the expression levels of known PPAR target proteins can be analyzed by Western blotting.
Protocol:
-
Seed cells in 6-well plates and treat with non-toxic concentrations of this compound (determined from the viability assay) for 24-48 hours. A known PPAR agonist (e.g., rosiglitazone for PPARγ) should be used as a positive control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PPAR target proteins (e.g., FABP4, CD36 for PPARγ) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for Inflammatory Cytokine Gene Expression
To assess the potential anti-inflammatory effects of the compound, the expression of pro-inflammatory cytokine genes can be quantified by qPCR.
Protocol:
-
Seed cells in 6-well plates and pre-treat with this compound for 1-2 hours.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS; 100 ng/mL) for 4-6 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based method).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests such as the t-test or ANOVA.
Table 1: Example Data Summary for Cell Viability Assay
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 89.1 ± 5.5 |
| 50 | 62.4 ± 7.3 |
| 100 | 35.8 ± 6.9 |
Conclusion and Future Directions
This comprehensive guide provides a foundational framework for the initial in vitro characterization of this compound. The provided protocols, while based on established methodologies, should be optimized for the specific cell lines and experimental conditions used. The hypothesized role of this compound as a PPAR modulator offers a promising avenue of investigation, with potential implications for metabolic and inflammatory diseases. Further studies, including ligand-binding assays and in vivo experiments, will be necessary to fully elucidate its mechanism of action and therapeutic potential.
References
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Abdellatif, K. R. A., et al. (2022). "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." Molecules, 27(15), 4933. Available at: [Link]
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Gomes, A. S., et al. (2022). "Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies." Pharmaceuticals, 15(12), 1558. Available at: [Link]
-
Kim, H. R., et al. (2016). "Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists." Bioorganic & Medicinal Chemistry, 24(21), 5455-5461. Available at: [Link]
-
LifeTein. (2023). "DMSO usage in cell culture." Available at: [Link]
-
ResearchGate. (2016). "How to adjust pH of cell culture media?" Available at: [Link]
-
ResearchGate. (2013). "Any suggestions for treating DMSO soluble compound in cell culture?" Available at: [Link]
-
ResearchGate. (n.d.). "qPCR Primers for Inflammatory Cytokines." Available at: [Link]
-
Scientific Bioprocessing, Inc. (n.d.). "pH In Cell Culture - How Does pH Buffered Culture Media Work?" Available at: [Link]
-
Spizz, G., et al. (2022). "Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases." PLoS One, 17(12), e0279611. Available at: [Link]
-
Wikipedia. (n.d.). "Dimethyl sulfoxide." Available at: [Link]
-
Zúñiga, M. C., et al. (2021). "Stability of Phenolic Compounds in Grape Stem Extracts." Foods, 10(4), 814. Available at: [Link]
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Formulation Strategies for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid in Preclinical Animal Models: An Application Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the formulation of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid for use in animal models. This document emphasizes scientific integrity, providing a rationale for experimental choices and self-validating protocols to ensure reproducibility and accuracy in preclinical studies.
Introduction to this compound
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a carboxylic acid group and a phenolic hydroxyl group, suggests potential for various biological activities. However, the presence of the phenyl and cyclopentyl rings can contribute to low aqueous solubility, a common challenge in the development of new chemical entities. The molecular formula is C₁₂H₁₄O₃ and the molecular weight is 206.24 g/mol .[1][2][3] Effective formulation is therefore critical to ensure adequate bioavailability in animal models for pharmacological and toxicological evaluation.
Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation development strategy.
Predicted Lipophilicity
Solubility Screening: A Critical First Step
Due to the lack of public domain experimental solubility data for this compound, a systematic solubility screening in a range of pharmaceutically acceptable vehicles is the most critical initial step. This will provide the empirical data necessary to select the most appropriate formulation strategy.
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
A selection of vehicles (see Table 1)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Weigh a predetermined excess amount of this compound (e.g., 10 mg) into each vial.
-
Add a fixed volume of each vehicle (e.g., 1 mL) to the respective vials.
-
Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.
-
Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually inspect the vials for undissolved solid.
-
For vials containing undissolved solid, carefully collect the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (HPLC or UV-Vis).
-
Express the solubility in mg/mL.
Table 1: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Examples | Rationale |
| Aqueous Vehicles | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | Establishes baseline aqueous solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | Commonly used to increase the solubility of poorly water-soluble drugs.[4] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Can form micelles to encapsulate and solubilize hydrophobic compounds.[5] |
| Oils | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. |
| Cyclodextrins | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 20% w/v) | Can form inclusion complexes with drug molecules, enhancing their aqueous solubility. |
| Common Vehicle Mixes | 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline | A common "cocktail" used in preclinical studies for compounds with challenging solubility.[6] |
Diagram 1: Workflow for Solubility Screening
Caption: A stepwise workflow for determining the solubility of the target compound.
Formulation Strategies and Protocols
Based on the results of the solubility screening, a suitable formulation strategy can be selected. The following sections detail protocols for common and effective formulation approaches for poorly soluble compounds.
Strategy 1: Co-solvent Formulations for Oral Gavage
Co-solvent systems are often the simplest and quickest approach for early-stage in vivo studies. They involve dissolving the compound in a mixture of water-miscible organic solvents.
Rationale: If the solubility screening indicates good solubility in solvents like PEG 400 or Propylene Glycol, a co-solvent approach is a viable option. It's important to keep the concentration of organic solvents as low as possible to minimize potential toxicity in the animal model.[4]
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a solution of this compound in a co-solvent system for oral administration to rodents.
Example Vehicle Composition:
-
10% (v/v) Dimethyl Sulfoxide (DMSO)
-
40% (v/v) Polyethylene Glycol 400 (PEG 400)
-
5% (v/v) Polysorbate 80 (Tween® 80)
-
45% (v/v) Saline
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile glass vial, add the calculated amount of the compound.
-
Add the DMSO and vortex until the compound is fully dissolved.
-
Add the PEG 400 and Tween® 80 and mix thoroughly.
-
Slowly add the saline while stirring continuously with a magnetic stirrer to prevent precipitation.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
This formulation should be prepared fresh daily.
Diagram 2: Co-solvent Formulation Workflow
Caption: A streamlined process for preparing a co-solvent based formulation.
Strategy 2: Cyclodextrin-Based Formulations for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility. This is a particularly useful strategy for both oral and parenteral administration.
Rationale: If the solubility screening shows a significant increase in solubility in the presence of HP-β-CD, this approach is highly recommended. Cyclodextrin formulations are generally well-tolerated and can be suitable for various routes of administration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare an aqueous solution of this compound using HP-β-CD.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or sterile saline
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in water or saline (e.g., 20% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for complex formation. Gentle heating (e.g., to 40-50°C) can sometimes accelerate this process, but the thermal stability of the compound should be considered.
-
Sonication can also be used to aid in dissolution and complexation.
-
Once the compound is fully dissolved, sterile filter the solution using a 0.22 µm filter.
-
The resulting clear solution is ready for administration.
Diagram 3: Cyclodextrin Complexation Process
Caption: A schematic of the preparation of a cyclodextrin inclusion complex.
Strategy 3: Nanosuspensions for Poorly Soluble Compounds
For compounds with very low solubility across all common vehicles, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.
Rationale: Nanosuspensions are suitable for oral, intravenous, and subcutaneous administration. They are particularly useful when high drug loading is required and solubilization is not feasible. The use of stabilizers is crucial to prevent particle aggregation.
Protocol 4: Preparation of a Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizers (e.g., Hydroxypropyl methylcellulose (HPMC), Polysorbate 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy ball mill or similar milling equipment
-
Particle size analyzer
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween® 80).
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of the milling media should be optimized based on the equipment manufacturer's recommendations.
-
Mill the suspension at a high speed for a predetermined time (e.g., several hours). The milling time will need to be optimized to achieve the desired particle size.
-
Periodically withdraw samples and measure the particle size using a particle size analyzer. Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
The final nanosuspension should be stored under appropriate conditions to maintain stability.
Diagram 4: Nanosuspension Preparation by Wet Milling
Caption: An iterative process for producing a nanosuspension via wet media milling.
Excipient Compatibility and Formulation Stability
Once a lead formulation is identified, it is crucial to assess the compatibility of this compound with the chosen excipients and the stability of the final formulation.
Excipient Compatibility:
-
Visual Observation: Store the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of precipitation, color change, or phase separation over time.
-
Chemical Analysis: Use HPLC to monitor the concentration of the active ingredient and the appearance of any degradation products over time.
Formulation Stability:
-
Short-term stability: Assess stability over the expected duration of use in a study (e.g., 24-48 hours).
-
Long-term stability: For longer studies, stability should be assessed over a more extended period.
Conclusion
The successful formulation of this compound for animal models is contingent upon a systematic, data-driven approach. The initial solubility screening is paramount in guiding the selection of an appropriate formulation strategy. The protocols provided herein for co-solvent systems, cyclodextrin complexation, and nanosuspensions offer robust starting points for developing a formulation that ensures consistent and reliable drug exposure in preclinical studies. It is imperative that all formulations are prepared with care, and their stability and homogeneity are verified to ensure the integrity of the in vivo data generated.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemspace. (n.d.). 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2018). 57 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Enzyme Inhibition by 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and methodologies required to characterize the enzyme inhibitory activity of the small molecule 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Given that the specific enzymatic target of this compound may not be known a priori, this guide presents a systematic, target-agnostic framework. It begins with foundational principles and preliminary considerations, progresses to detailed protocols for determining inhibitory potency (IC₅₀), and culminates in advanced kinetic studies to elucidate the mechanism of inhibition (MOI). The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Preliminary Considerations
This compound is a small molecule with potential biological activity.[1][2] A critical step in characterizing such a compound is to determine if it modulates the function of enzymes, which are primary targets for a vast number of therapeutic agents.[3][4] Enzyme inhibitors are invaluable tools in both basic research and drug discovery, helping to elucidate biological pathways and forming the basis for new medicines.[5][6]
This guide provides a robust workflow for a comprehensive investigation of the inhibitory potential of this compound against a chosen enzyme target.
Compound Integrity and Solubility
Before commencing any biological assay, it is imperative to establish the quality and solubility of the test compound.
-
Purity Assessment: The purity of the this compound stock should be >95%, as confirmed by methods like HPLC or LC-MS. Impurities can confound results, leading to false positives or inaccurate potency measurements.
-
Solubility Determination: The compound's solubility must be determined in the chosen assay buffer. Most small molecules are first dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffer must not result in precipitation.
-
Expert Tip: Visually inspect the highest concentration of the compound in the assay buffer for any cloudiness or precipitate. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls, as it can affect enzyme activity.
-
Target Enzyme and Assay Technology Selection
The choice of enzyme and the method for measuring its activity are interdependent and crucial for success.
-
Target Selection: If a target is not already known, it may be identified through hypothesis-driven research (e.g., targeting an enzyme in a specific disease pathway) or through high-throughput screening against a panel of enzymes.
-
Assay Technology: The assay must be able to reliably measure the rate of the enzyme-catalyzed reaction.[7][8] Common methods include:
-
Spectrophotometric/Colorimetric Assays: These measure the change in absorbance as a colored substrate is consumed or a colored product is formed.[9] They are robust, widely used, and amenable to high-throughput formats.[10]
-
Fluorometric Assays: These detect changes in fluorescence upon substrate conversion and are generally more sensitive than spectrophotometric assays.[7]
-
Luminometric Assays: These measure light produced from a chemical reaction, such as ATP consumption or production, and offer extremely high sensitivity.
-
Radiometric Assays: While highly sensitive and specific, these assays involve handling radioactive materials.[7][11]
-
Protocol: Determining Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[12] It is the concentration of this compound required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[12][13]
Workflow for IC₅₀ Determination
The overall process involves measuring enzyme activity across a range of inhibitor concentrations to generate a dose-response curve.
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Detailed Step-by-Step Protocol (Example: Absorbance-Based Assay)
This protocol is a template and must be optimized for the specific enzyme and substrate system being used.
Materials:
-
This compound
-
Target Enzyme
-
Substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
100% DMSO
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) of the stock solution in 100% DMSO to create a concentration range that will span the expected IC₅₀. Typically, an 8 to 12-point curve is sufficient.
-
-
Assay Plate Setup:
-
Design the plate layout to include all necessary controls. A typical 100 µL final reaction volume is assumed.
-
Test Wells: Enzyme + Buffer + Inhibitor Dilutions
-
100% Activity Control (No Inhibitor): Enzyme + Buffer + DMSO (same final % as test wells)
-
0% Activity Control (No Enzyme): Buffer + Substrate + DMSO
-
-
Add 85 µL of Assay Buffer containing the appropriate concentration of the enzyme to the "Test Wells" and "100% Activity Control" wells.
-
Add 95 µL of Assay Buffer to the "0% Activity Control" wells.
-
-
Inhibitor Addition:
-
Add 5 µL of the compound serial dilutions (from step 1) to the "Test Wells".
-
Add 5 µL of 100% DMSO to the "100% Activity Control" and "0% Activity Control" wells. This ensures the final DMSO concentration is identical in all wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 15-30 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For some inhibitors (slow-binding), this time may need to be extended.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of substrate to all wells. The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[3]
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at the appropriate wavelength every 30-60 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate Initial Velocity (v₀): For each well, plot absorbance vs. time. The initial velocity (v₀) is the slope of the linear portion of this curve.[11] Most plate reader software can calculate this automatically.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the control wells.
-
% Inhibition = 100 * (1 - (v₀_inhibitor - v₀_no_enzyme) / (v₀_no_inhibitor - v₀_no_enzyme))
-
-
Generate Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor].
-
Determine IC₅₀: Use a non-linear regression model to fit the data to a sigmoidal dose-response equation (variable slope).[13][14] Software such as GraphPad Prism or Origin is recommended for this analysis.[15][16] The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
| Parameter | Description |
| Top Plateau | The maximal percent inhibition (should be close to 100%). |
| Bottom Plateau | The minimal percent inhibition (should be close to 0%). |
| Log(IC₅₀) | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. A value of 1 suggests a 1:1 binding stoichiometry. |
Protocol: Elucidating the Mechanism of Inhibition (MOI)
Once confirmed as an inhibitor, the next critical step is to determine how it inhibits the enzyme. Mechanism of Action (MOA) studies provide insight into the inhibitor's binding mode, which is crucial for lead optimization in drug discovery.[3] Reversible inhibitors are typically classified into three main types: competitive, noncompetitive, and uncompetitive.[3]
Reversible Inhibition Mechanisms
Caption: Binding schemes for different modes of reversible enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This type of inhibition can be overcome by increasing the substrate concentration.[4][17] It increases the apparent Kₘ but does not change the Vₘₐₓ.[18]
-
Noncompetitive Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, typically at an allosteric site.[4][17] It reduces the Vₘₐₓ but does not affect the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations.[3][17] It reduces both Vₘₐₓ and Kₘ, typically by a similar factor.
Detailed Protocol for Kinetic Studies
This experiment involves measuring enzyme kinetics at multiple fixed inhibitor concentrations while varying the substrate concentration.
Methodology:
-
Experimental Design:
-
Select a range of fixed concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
For each inhibitor concentration, prepare a serial dilution of the substrate. The substrate concentrations should range from approximately 0.1x Kₘ to 10x Kₘ.
-
-
Assay Execution:
-
Following the same procedure as the IC₅₀ assay (Section 2.2), set up reactions in a 96-well plate.
-
For each fixed inhibitor concentration, measure the initial reaction velocity (v₀) across the full range of substrate concentrations.
-
Ensure all controls (no enzyme, no inhibitor) are included for each experimental run.
-
Data Analysis and Interpretation
-
Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and apparent Kₘ values.
-
Lineweaver-Burk Plot (Double Reciprocal Plot):
-
Plot 1/v₀ versus 1/[S] for each inhibitor concentration. This plot linearizes the kinetic data and provides a clear visual diagnosis of the inhibition mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Noncompetitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Summarize Kinetic Parameters: Analyze how the apparent Vₘₐₓ and Kₘ change as a function of inhibitor concentration to confirm the mechanism.
| Inhibition Type | Effect on Apparent Vₘₐₓ | Effect on Apparent Kₘ | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect at y-axis |
| Noncompetitive | Decreases | No change | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Advanced Characterization and Secondary Assays
For promising inhibitors, further validation is essential to confirm their utility as research tools or therapeutic leads.
Cell-Based Assays
Moving from a purified biochemical system to a cellular environment is a critical step.[3] Cell-based assays measure the inhibitor's effect on its target within a living cell, providing more physiologically relevant data.[19][20]
-
Objective: To determine the EC₅₀ (half-maximal effective concentration) in a cellular context.
-
Considerations: A significant drop in potency from the biochemical IC₅₀ to the cellular EC₅₀ may indicate poor cell permeability, active efflux from the cell, or off-target effects.[6] Conversely, higher than expected potency could relate to specific kinetic behaviors like slow off-rates.[3]
Selectivity Profiling
It is rare for a small molecule to be completely specific for one enzyme. Testing this compound against a panel of related enzymes (e.g., from the same family) is crucial to determine its selectivity profile. High selectivity is a desirable characteristic for a therapeutic agent to minimize off-target side effects.
Ruling Out Assay Interference
False positives in screening can arise from mechanisms unrelated to specific enzyme inhibition. One common artifact is the formation of colloidal aggregates by the test compound at high concentrations, which can non-specifically sequester and denature enzymes.[21]
-
Validation Step: Including a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can disrupt aggregates. If the inhibitory activity of the compound is significantly reduced in the presence of detergent, aggregation may be the cause.
Conclusion
This application note provides a systematic and robust framework for characterizing the enzyme inhibitory properties of this compound. By following a logical progression from initial potency determination (IC₅₀) to detailed mechanistic studies, researchers can generate high-quality, reproducible data. This comprehensive approach, grounded in the principles of enzyme kinetics, is essential for validating the compound's activity and advancing its potential in research and drug development.
References
- Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Cell Culture & Assay Hub. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Cre
- Wikipedia. IC50.
- Wikipedia. Enzyme assay.
- Khan Academy. Enzyme inhibition and kinetics graphs.
- Tip Biosystems. (2024, July 19).
- LSU School of Medicine. Enzyme Assays and Kinetics.
- Wikipedia. Enzyme kinetics.
- ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value?
- National Institutes of Health (NIH).
- National Center for Biotechnology Information (NCBI). (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Wikipedia. Enzyme inhibitor.
- ResearchGate. Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
- Oxford Academic.
- National Institutes of Health (NIH). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- ACS Publications. (2020, August 24). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study.
- ResearchGate. (2025, November 11). (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
- ACS Publications. (2026, January 14). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition.
- PubMed. (1994, September 30). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model.
- Amsbio. Enzyme Activity Assays.
- Informationsdienst Wissenschaft. (2026, January 9). Strengthened immune defence against cancer.
- Santa Cruz Biotechnology. This compound | CAS 91496-64-9.
- National Institutes of Health (NIH). (2011, April 18). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.
- PubChem. This compound | C12H14O3 | CID 595139.
- Hunan Hwasun Pharmaceutical Co., Ltd. This compound.
- National Institutes of Health (NIH). (2025, January 11). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library.
- Amerigo Scientific. 1-(4-Methylphenyl)cyclopentanecarboxylic acid.
- Benchchem. 4-(Benzyloxy)cyclohexanecarboxylic Acid.
- PubChem. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138.
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Application Notes & Protocols: Investigating 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid in medicinal chemistry. While direct biological data for this specific molecule is sparse, its structural motifs—a cyclopentanecarboxylic acid core and a 4-hydroxyphenyl group—are present in numerous biologically active compounds. This guide synthesizes information from related structures to propose a rational, hypothesis-driven research program for elucidating its therapeutic potential. We present detailed protocols for investigating its activity in the key areas of analgesia (as a potential NaV1.7 inhibitor) and inflammation (as a potential leukotriene B4 antagonist and general anti-inflammatory/antioxidant agent). The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction and Rationale
This compound is a small molecule featuring a rigid cyclopentane scaffold, a carboxylic acid group capable of forming key ionic and hydrogen bond interactions, and a hydroxyphenyl moiety common in pharmacophores for various targets. The cyclopentane ring offers a defined three-dimensional structure that can occupy hydrophobic pockets in protein targets, a desirable trait in drug design[1].
While this compound is commercially available for research purposes, its biological profile remains largely unexplored[2][3][4][5]. However, analysis of structurally related molecules provides a strong rationale for its investigation in several therapeutic areas:
-
Analgesia via NaV1.7 Inhibition: Recently, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a genetically validated target for pain[6]. The carboxylic acid moiety is crucial for interacting with the channel, and the rigid cyclopentane core helps position the aromatic substituent for optimal binding.
-
Anti-inflammatory Activity via LTB4 Antagonism: A complex derivative of cyclopentane carboxylic acid has been shown to be a highly potent and selective antagonist of the leukotriene B4 (LTB4) receptor, with oral activity in a murine arthritis model[7][8]. LTB4 is a powerful chemoattractant and pro-inflammatory lipid mediator, making its receptor (BLT1) an important target for inflammatory diseases[9].
-
General Anti-inflammatory and Antioxidant Effects: The 4-hydroxyphenyl (phenol) group is a well-known structural alert for antioxidant activity and is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of this group with a carboxylic acid suggests potential for cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) inhibition and radical scavenging activity[10].
This guide outlines a strategic approach to systematically evaluate these hypotheses.
Proposed Therapeutic Application I: Analgesia via NaV1.7 Channel Modulation
The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral nociceptive neurons and has a critical role in human pain perception[4]. Selective inhibitors of NaV1.7 are highly sought after as non-opioid analgesics. The structure of this compound suggests it could function as a NaV1.7 inhibitor.
Proposed Mechanism of Action
We hypothesize that the compound binds to the NaV1.7 channel, potentially at the voltage-sensing domain (VSD4) or within the inner pore, similar to other known inhibitors[11]. The negatively charged carboxylate group at physiological pH would likely interact with positively charged residues in the channel, while the phenyl group engages in hydrophobic or π-stacking interactions. This binding would stabilize an inactivated state of the channel, reducing neuronal excitability and blocking pain signal transmission.
Experimental Workflow and Protocols
A tiered screening approach is recommended to evaluate the compound's activity on NaV1.7.
Caption: Workflow for evaluating BLT1 receptor binding and functional antagonism.
This protocol determines if the test compound can displace LTB4 from its antibody, which serves as a proxy for receptor binding and is a common initial screening method. Commercial kits are readily available for this purpose.
-
Rationale: A competitive ELISA is a rapid, high-throughput method to quantify the binding interaction between LTB4 and its binding partner in the presence of a potential inhibitor. It provides a direct measure of displacement.[3][12][13][14]
-
Materials:
-
Procedure:
-
Reconstitute all kit components as per the manufacturer's manual.
-
Prepare a standard curve of LTB4 according to the kit protocol.
-
Prepare serial dilutions of the Test Compound in Assay Buffer.
-
In the wells of the antibody-coated plate, add a constant, sub-maximal concentration of LTB4 (as specified in the kit, often the EC80 value) to all wells except the blank and total binding wells.
-
To these wells, add the serial dilutions of the Test Compound or vehicle control.
-
Add the LTB4-enzyme conjugate (e.g., LTB4-AP) to all wells except the blank.
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
The amount of signal is inversely proportional to the amount of LTB4 binding.
-
Calculate the percentage inhibition of binding caused by the Test Compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the Test Compound concentration and fit the data to determine the IC50.
-
Proposed Mechanism B: General Anti-inflammatory and Antioxidant Activity
Many successful anti-inflammatory drugs work by inhibiting enzymes like COX or by scavenging reactive oxygen species (ROS) that perpetuate inflammation. The phenol moiety of the test compound is a classic antioxidant pharmacophore.
This is a simple and widely used assay to assess the free radical scavenging (antioxidant) potential of a compound.
-
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that absorbs light strongly at ~517 nm. When it is reduced by an antioxidant, the solution's color changes from purple to yellow, and the absorbance decreases. This change is proportional to the antioxidant capacity of the compound.[1][7][15][16][17]
-
Materials:
-
DPPH solution (0.1 mM in methanol).
-
This compound (Test Compound).
-
Ascorbic acid or Trolox (Positive Control).
-
Methanol (Solvent).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the Test Compound and the Positive Control in methanol.
-
In a 96-well plate, add 50 µL of each dilution to respective wells.
-
Add 150 µL of the methanolic DPPH solution to all wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A well with methanol and DPPH solution serves as the negative control.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
| Assay | Endpoint | Example Positive Control | Target Result |
| DPPH Scavenging | IC50 | Ascorbic Acid | IC50 < 50 µM |
| ABTS Scavenging | IC50 | Trolox | IC50 < 50 µM |
| Protein Denaturation | % Inhibition | Diclofenac Sodium | Significant inhibition at 100 µg/mL |
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Rationale: Inflammation can cause denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a well-established method for screening for anti-inflammatory activity.[2][6][8][18]
-
Materials:
-
Bovine Serum Albumin (BSA), 0.5% w/v solution in phosphate-buffered saline (PBS).
-
This compound (Test Compound).
-
Diclofenac Sodium (Positive Control).
-
Phosphate-Buffered Saline (PBS), pH 6.4.
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Prepare various concentrations of the Test Compound and Positive Control (e.g., 100-500 µg/mL) in PBS.
-
To 0.5 mL of each concentration, add 0.5 mL of the 0.5% BSA solution.
-
A control tube consists of 0.5 mL PBS and 0.5 mL BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the water bath to 70°C and incubating the samples for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity (absorbance) of each solution at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
A dose-dependent increase in the percentage of inhibition indicates anti-inflammatory activity.
-
Conclusion and Future Directions
This document outlines a hypothesis-driven strategy for the initial investigation of this compound as a potential therapeutic agent. Based on strong structural analogies to known bioactive molecules, we propose that its primary value may lie in the fields of analgesia and inflammation. The provided protocols offer robust, validated methods for testing these hypotheses, from high-throughput screening to detailed mechanistic studies. Positive results from these in vitro assays would provide a strong foundation for advancing the compound into more complex cellular models and eventually into in vivo studies for efficacy and safety evaluation. Further work could also involve the synthesis of analogs to explore structure-activity relationships (SAR) and optimize potency and selectivity.
References
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
-
Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197-9. [Link]
-
Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1683. [Link]
-
Gunathilake, K. D. P. P., et al. (2018). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Pharmacognosy and Phytochemistry, 7(5), 1333-1339. [Link]
-
Melvin Jr, L. S., et al. (1994). (+)-1-(3S,4R)-[3-(4-Phenylbenzyl)-4- hydroxychroman-7-yl]cyclopentane Carboxylic Acid, a Highly Potent, Selective Leukotriene B4 Antagonist with Oral Activity in the Murine Collagen-Induced Arthritis Model. Journal of Medicinal Chemistry, 37(20), 3197-3199. [Link]
-
Sharifi-Rad, J., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1683. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 273-282. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Dai, J., & Liu, S. (2020). Inhibition of NaV1.7: the possibility of ideal analgesics. RSC Medicinal Chemistry, 11(7), 760-771. [Link]
-
Elabscience. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Elabscience. [Link]
-
Zhang, Y., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(3), E520-E529. [Link]
-
Liu, M., et al. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta Pharmacologica Sinica, 42(6), 883-894. [Link]
-
Peiris, M. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
-
Gusach, A., et al. (2021). Structural insights on ligand recognition at the human leukotriene B4 receptor 1. Nature Communications, 12(1), 3091. [Link]
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- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
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- 9. Structural insights on ligand recognition at the human leukotriene B4 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
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- 13. file.elabscience.com [file.elabscience.com]
- 14. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common synthetic route involves the Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide.[1][2][3] This guide will focus on troubleshooting and optimizing this and related synthetic strategies.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Systematically investigating the following areas is crucial for optimization.
1. Incomplete Phenoxide Formation:
-
Causality: The Kolbe-Schmitt reaction, a key method for this synthesis, requires the formation of a phenoxide ion as the active nucleophile.[2][4] Incomplete deprotonation of the starting phenol (p-cyclopentylphenol) will result in unreacted starting material and consequently, a lower yield.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base to completely deprotonate the phenol. Sodium hydroxide or potassium hydroxide are commonly used.[2] The choice of cation (Na+ vs. K+) can also influence the regioselectivity of the carboxylation, with potassium often favoring the para-product.[2]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.
-
Solvent and Water Content: The reaction should be performed under anhydrous conditions. Any water present will consume the base and hinder phenoxide formation. Ensure your solvent is dry and the glassware is properly dried before use.
-
2. Suboptimal Carboxylation Conditions:
-
Causality: The carboxylation step, where carbon dioxide reacts with the phenoxide, is sensitive to temperature and pressure.[2][5] Inefficient carboxylation leads to a significant reduction in product formation.
-
Troubleshooting Steps:
-
CO2 Pressure: The classical Kolbe-Schmitt reaction is often performed under high pressure (e.g., 100 atm) to increase the concentration of CO2 in the reaction mixture.[2] If you are using atmospheric pressure, consider increasing it to improve the carboxylation efficiency.
-
Temperature Control: The reaction temperature is critical. For the synthesis of para-hydroxybenzoic acids, temperatures around 125°C are typical.[2] However, the optimal temperature can vary, so it may be beneficial to screen a range of temperatures (e.g., 110-150°C) to find the sweet spot for your specific setup.
-
Homogeneous vs. Heterogeneous Conditions: The traditional Kolbe-Schmitt reaction is a solid-phase reaction.[1] Modern variations utilize solvents like DMSO or DMF to create a homogeneous reaction environment, which can proceed under milder conditions and with improved regioselectivity.[1][2] If you are using a solid-phase method, switching to a homogeneous system could significantly improve your yield.
-
3. Side Reactions and Byproduct Formation:
-
Causality: Several side reactions can compete with the desired carboxylation, leading to a mixture of products and a lower yield of the target molecule. These can include the formation of the ortho-isomer and other undesired byproducts.
-
Troubleshooting Steps:
-
Regioselectivity: As mentioned, the choice of cation can influence the formation of the para-isomer (the desired product) versus the ortho-isomer. Using potassium hydroxide generally favors the formation of 4-hydroxybenzoic acid derivatives.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times can sometimes lead to the formation of degradation products.
-
4. Inefficient Product Isolation and Purification:
-
Causality: Even if the reaction proceeds well, a significant portion of the product can be lost during the workup and purification steps.
-
Troubleshooting Steps:
-
Acidification: After the reaction, the product is typically in its salt form. Careful acidification with a strong acid like sulfuric acid is necessary to protonate the carboxylate and the phenoxide.[2] Ensure the pH is sufficiently low to fully precipitate the product.
-
Extraction and Crystallization: Optimize the solvent system for extraction and crystallization to maximize the recovery of the pure product.
-
Question 2: I am observing the formation of a significant amount of the ortho-isomer. How can I improve the para-selectivity?
Answer:
Controlling the regioselectivity of the carboxylation is a common challenge in Kolbe-Schmitt reactions. The formation of the ortho-isomer is often kinetically favored, while the para-isomer is the thermodynamically more stable product.
1. Influence of the Metal Cation:
-
Causality: The nature of the alkali metal cation used to form the phenoxide plays a crucial role in directing the carboxylation. Sodium phenoxide tends to favor ortho-carboxylation, while potassium phenoxide often leads to a higher proportion of the para-isomer.[2] Recent studies have also explored the use of cesium and rubidium salts, which can provide even greater para-selectivity.[2]
-
Troubleshooting Steps:
-
Switch to Potassium Hydroxide: If you are currently using sodium hydroxide, switching to potassium hydroxide is the most straightforward way to increase the yield of the para-product.
-
Explore Other Cations: For even greater control, consider experimenting with cesium or rubidium bases, if available.
-
2. Reaction Temperature and Time:
-
Causality: Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Troubleshooting Steps:
-
Temperature Optimization: If you are getting a mixture of isomers, try increasing the reaction temperature. It's important to find a balance, as excessively high temperatures can lead to decomposition.
-
Isomerization: In some cases, the initially formed ortho-carboxylate can rearrange to the more stable para-isomer at higher temperatures. Allowing the reaction to proceed for a longer duration at an elevated temperature might improve the para:ortho ratio.
-
3. Solvent Effects in Homogeneous Reactions:
-
Causality: In homogeneous Kolbe-Schmitt reactions, the solvent can influence the regioselectivity. Solvents like DMSO and DMF have been shown to promote para-carboxylation.[1][2]
-
Troubleshooting Steps:
-
Solvent Screening: If you are performing the reaction in solution, consider screening different polar aprotic solvents to see which one provides the best para-selectivity for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via the Kolbe-Schmitt reaction?
A1: The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide ion to carbon dioxide. The key steps are:
-
Deprotonation: A strong base removes the acidic proton from the hydroxyl group of p-cyclopentylphenol to form the corresponding phenoxide.
-
Carboxylation: The electron-rich phenoxide acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide. This typically occurs at the ortho or para position of the aromatic ring.
-
Protonation: The resulting carboxylate salt is then protonated by the addition of a strong acid during the workup to yield the final carboxylic acid product.[2][4]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other synthetic strategies exist. For instance, a Friedel-Crafts type alkylation of anisole with a suitable cyclopentene derivative followed by demethylation of the ether can yield the desired product.[6] Another approach could involve the reaction of phenylacetonitrile with a dihalobutane followed by hydrolysis.[7] The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of any byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the final compound.
-
Q4: What are some key safety precautions to consider during this synthesis?
A4:
-
Handling of Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-Pressure Reactions: If you are using a high-pressure reactor for the carboxylation step, ensure it is properly rated for the intended pressure and temperature. Follow all safety protocols for operating high-pressure equipment.
-
Handling of Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Acid Handling: Concentrated acids used for workup are highly corrosive. Add them slowly and carefully, especially when neutralizing basic solutions, as the reaction can be exothermic.
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Kolbe-Schmitt Carboxylation
| Parameter | Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation.[2] |
| Stoichiometry | 1.1 equivalents of KOH | Ensures complete phenoxide formation. |
| Solvent | DMSO or DMF (for homogeneous reaction) | Can lead to milder reaction conditions and improved selectivity.[1][2] |
| Temperature | 125-150 °C | Higher temperatures favor the thermodynamic para-product.[2] |
| CO2 Pressure | 100 atm (for classical method) | Increases the concentration of CO2, driving the reaction forward.[2] |
| Reaction Time | 2-6 hours | Monitor by TLC or HPLC for completion. |
Step-by-Step Protocol for Homogeneous Kolbe-Schmitt Carboxylation
-
Drying: Thoroughly dry all glassware in an oven before use.
-
Phenoxide Formation: In a suitable three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add p-cyclopentylphenol and anhydrous DMSO.
-
Slowly add 1.1 equivalents of powdered potassium hydroxide while stirring.
-
Heat the mixture to 70-80 °C under a nitrogen atmosphere for 1-2 hours to ensure complete phenoxide formation.
-
Carboxylation: Cool the reaction mixture to room temperature. Pressurize the reactor with carbon dioxide to the desired pressure.
-
Heat the reaction mixture to the optimized temperature (e.g., 130 °C) and maintain for the determined reaction time, monitoring the progress by HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the CO2.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with concentrated sulfuric acid to a pH of 1-2 to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizing the Process
Reaction Mechanism
Caption: Key steps in the Kolbe-Schmitt synthesis.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low yields.
References
-
Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. MDPI. [Link]
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid - C12H14O3. Chemspace. [Link]
-
The Kolbe-Schmitt Reaction. ACS Publications. [Link]
-
Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. [Link]
-
The industrially applied Kolbe–Schmitt reaction conducted under high... ResearchGate. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal. [Link]
-
(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed. [Link]
-
Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
This compound | C12H14O3 | CID 595139. PubChem. [Link]
- Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
Preparation method of cyclopentanecarboxylic acid. Patsnap. [Link]
- Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Firstova - Russian Journal of General Chemistry [journals.eco-vector.com]
- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Instability of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid in Solution
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. As a phenolic carboxylic acid, its unique structure presents specific handling challenges that, when properly managed, ensure experimental accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental principles governing the stability of this compound.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?
A: This is a classic indicator of oxidative degradation. The 4-hydroxy-phenyl (phenolic) group in the molecule is susceptible to oxidation. Under pro-oxidative conditions (presence of oxygen, light, or metal ions), the phenol moiety can be oxidized to form quinone-type structures. These resulting molecules are highly conjugated and absorb visible light, appearing as yellow or brown impurities in your solution.[1] This process is often irreversible.[2][3]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A: The stability of this compound is primarily influenced by a combination of environmental and chemical factors:
-
pH: The acidity or alkalinity of the solution is a critical factor. Phenolic compounds are notably less stable in alkaline (high pH) conditions.[1][2][3]
-
Oxygen: Dissolved molecular oxygen in the solvent is a key reactant in the oxidative degradation pathway.
-
Light: Exposure to ambient or UV light can provide the energy needed to initiate photo-degradation, a process that generates free radicals.[4][5][6][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6][8] Significant degradation has been observed in related compounds at temperatures as low as 40°C.[4][6]
-
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can act as catalysts, significantly speeding up oxidative degradation.[6][9]
Q3: Can you explain in more detail how pH affects the stability of the compound?
A: The phenolic hydroxyl group has an acidic proton. In neutral to acidic solutions, this group remains largely protonated (-OH). However, as the pH increases into the alkaline range, this proton is removed, forming a negatively charged phenoxide ion (-O⁻). This phenoxide ion is much more electron-rich and, therefore, significantly more susceptible to oxidation than its protonated counterpart. Studies on various phenolic compounds consistently show that stability decreases dramatically at high pH, with the ideal range often falling between pH 4 and 7.[2][3][10] This pH-dependent degradation is typically not reversible by simply re-acidifying the solution.[2]
Q4: What is the expected shelf-life of the compound in a standard aqueous buffer?
A: There is no single answer to this question, as the shelf-life is critically dependent on the specific storage conditions. A solution prepared in a standard, non-degassed neutral buffer, stored in a clear vial on a lab bench at room temperature could show significant degradation within hours to days. Conversely, a solution prepared in a deoxygenated, light-protected, pH-controlled buffer containing antioxidants and stored at 2-8°C could remain stable for weeks or months. To determine the shelf-life for your specific application, a formal stability study under your defined storage conditions is required.
Section 2: Troubleshooting Guide - A Systematic Approach to Stabilization
If you are observing instability, follow this systematic guide to diagnose the root cause and implement corrective actions.
Logical Workflow for Troubleshooting Instability
The following diagram outlines the decision-making process for identifying and solving stability issues.
Caption: A systematic workflow for troubleshooting instability.
Section 3: Protocols & Methodologies
These protocols provide validated starting points for your experimental work.
Protocol 1: HPLC Method for Stability Assessment
This method is designed to separate the parent compound from potential degradation products.
-
Objective: To quantify the concentration of this compound and detect the formation of degradation products over time.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV detector at 275 nm.[4]
-
Validation: The peak for the parent compound should be well-resolved. In a forced degradation sample (see Protocol 3), new peaks corresponding to degradation products should appear, demonstrating the method is "stability-indicating."
-
Protocol 2: Preparing a Stabilized Stock Solution
-
Objective: To prepare a stock solution with enhanced stability for use in downstream experiments.
-
Methodology:
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) water and solvents. Prepare a suitable buffer, such as a 50 mM citrate buffer, and adjust the pH to 5.0.
-
Deoxygenation: Sparge the prepared buffer with an inert gas (high-purity nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Addition of Stabilizers (Optional but Recommended):
-
Dissolution: Weigh the this compound and dissolve it in the prepared, stabilized buffer to the desired concentration.
-
Storage: Immediately transfer the solution to a low-actinic (amber) glass vial. Purge the headspace of the vial with the inert gas before sealing.
-
Temperature Control: Store the sealed vial at 2-8°C. For long-term storage, consider storing at -20°C or -80°C, but be mindful of potential freeze-thaw degradation.
-
Protocol 3: Stress Testing (Forced Degradation Study)
-
Objective: To rapidly assess the primary degradation pathways for the compound under your specific formulation conditions.
-
Methodology:
-
Prepare a solution of the compound (e.g., in your planned experimental buffer).
-
Aliquot the solution into separate, sealed vials for each stress condition.
-
Expose the vials to the following conditions for a defined period (e.g., 24-72 hours):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place in an oven at 60°C.[13]
-
Photolytic Stress: Expose to a photostability chamber or a high-intensity UV lamp.[13]
-
-
Keep a control sample protected from all stress conditions (e.g., 2-8°C in the dark).
-
At designated time points, neutralize the acid/base samples, quench the oxidative sample (if necessary), and analyze all samples by the stability-indicating HPLC method (Protocol 1).
-
Section 4: Data Interpretation
A forced degradation study will yield valuable data on the compound's vulnerabilities. The goal is to achieve modest degradation (5-20%) to clearly identify the primary degradation products without completely destroying the parent compound.
Table 1: Example Results from a Forced Degradation Study (Analyzed at 24 hours)
| Stress Condition | % Parent Compound Remaining | Key Observation | Implied Instability Pathway |
| Control (4°C, Dark) | 99.8% | Baseline stability | - |
| 0.1 M HCl (60°C) | 95.2% | Minor degradation | Low sensitivity to acid hydrolysis |
| 0.1 M NaOH (RT) | 35.7% | Severe degradation , brown color | High sensitivity to base hydrolysis/oxidation |
| 3% H₂O₂ (RT) | 42.1% | Severe degradation | High sensitivity to oxidation |
| 60°C (Dark) | 88.9% | Moderate degradation | Thermally labile |
| UV Light (RT) | 75.4% | Significant degradation | Photolabile |
Interpretation: The example data above strongly suggest that the primary degradation pathways are base-catalyzed hydrolysis and oxidation . The compound is also sensitive to light and heat. This information directs stabilization efforts towards strict pH control (acidic range), protection from light, and use of antioxidants.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. American Chemical Society. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
-
Malej, K., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 937. [Link]
-
Malej, K., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
-
Sánchez-Márquez, R., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 10(11), 1836. [Link]
-
ResearchGate. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]
-
Wang, Y., et al. (2024). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods, 13(13), 2095. [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
-
Schestkowa, H., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods, 12(2), 374. [Link]
-
Wang, Y., et al. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Water Research, 126, 283-291. [Link]
-
Charoenchaikorn, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22409–22417. [Link]
Sources
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 12. jscholaronline.org [jscholaronline.org]
- 13. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC-MS/MS for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid Detection
Welcome to the technical support center for the robust analysis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for this specific analyte. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and refine your analytical approach.
Introduction to the Analyte and Analytical Challenges
This compound is a molecule of interest in various research and development sectors. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents unique challenges and opportunities for HPLC-MS/MS analysis. The acidic nature of the molecule dictates careful consideration of mobile phase pH and stationary phase chemistry to achieve optimal retention and peak shape. The presence of the hydroxyl group offers a potential site for derivatization if needed, though direct analysis is often preferred for efficiency.
This guide will walk you through a systematic approach to method development and troubleshooting, from sample preparation to final detection.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, tissue homogenate) while minimizing interferences that can adversely affect the analysis.[1][2][3] These interferences, collectively known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, ultimately compromising data accuracy and reproducibility.[1][2][3][4][5]
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for cleaning up biological samples. For an acidic compound like this compound, the pH of the aqueous phase is critical.
-
Principle: By adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid group, the analyte will be in its neutral, more hydrophobic form.[6] This promotes its partitioning into an immiscible organic solvent.
-
Recommended Protocol:
-
To 500 µL of plasma, add 100 µL of an internal standard solution.
-
Acidify the sample by adding 500 µL of a suitable buffer (e.g., phosphate buffer) to achieve a pH of approximately 3-4.
-
Add 4.0 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[7][8]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase conditions.
-
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE. For acidic compounds, reversed-phase or mixed-mode anion exchange cartridges are suitable.
-
Reversed-Phase SPE: This method relies on the hydrophobic interaction between the analyte and the sorbent.
-
Principle: At a low pH, the protonated (neutral) form of this compound will be retained on a nonpolar sorbent (e.g., C18).[9] Interferences can be washed away with a weak organic solvent, and the analyte is then eluted with a stronger organic solvent.
-
-
Mixed-Mode Anion Exchange SPE: This approach combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[10]
-
Principle: The sorbent has both nonpolar and anion-exchange functional groups. This allows for a more rigorous washing procedure to remove a wider range of interferences.
-
-
General SPE Protocol (Reversed-Phase):
-
Conditioning: Pass methanol followed by water (acidified to the sample pH) through the cartridge.
-
Loading: Load the pre-treated (acidified) sample onto the cartridge.
-
Washing: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: As with LLE, evaporate the eluate and reconstitute in the mobile phase.
-
HPLC Optimization: Achieving Optimal Separation and Peak Shape
The key to a successful HPLC separation of this compound is managing its polarity and acidic nature.
Column Selection
-
C18 Columns: A standard C18 column is a good starting point. However, for polar acidic compounds, end-capped columns are crucial to minimize secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing.[11][12]
-
Polar-Embedded and Polar-Endcapped Columns: These columns contain polar functional groups embedded within the alkyl chain or at the end, providing alternative selectivity and better peak shape for polar analytes, especially when using highly aqueous mobile phases.[13][14]
-
Mixed-Mode Columns: Columns with both reversed-phase and anion-exchange characteristics can offer enhanced retention for acidic compounds without the need for ion-pairing agents.[15]
Mobile Phase Optimization
-
pH Control: The mobile phase pH should be controlled to ensure consistent ionization of the analyte. For reversed-phase chromatography, a pH of 2.5 to 3.5 is generally recommended for acidic compounds to keep them in their protonated, more retained form. Formic acid (0.1%) is a common and effective mobile phase additive for this purpose and is compatible with mass spectrometry.[16]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity. A gradient elution, starting with a low percentage of organic modifier and ramping up, is typically used to ensure good retention of the analyte while eluting more hydrophobic matrix components later.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
MS/MS Optimization: Maximizing Sensitivity and Specificity
Tandem mass spectrometry provides the high sensitivity and specificity required for quantitative analysis. Optimization of the MS/MS parameters is crucial.
Ionization Mode
Given the presence of the carboxylic acid group, this compound is best analyzed in Negative Ion Electrospray Ionization (ESI-) mode . In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion.
Optimizing ESI Source Parameters
The following parameters should be optimized by infusing a standard solution of the analyte into the mass spectrometer:
| Parameter | Effect on Signal | Typical Starting Values |
| Capillary Voltage | Affects the efficiency of ion formation. | -2.5 to -4.0 kV[16] |
| Nebulizer Gas Pressure | Controls the formation of fine droplets. | 20–60 psi[16] |
| Drying Gas Flow and Temperature | Aids in the desolvation of droplets. | 8-12 L/min, 250–450°C[16] |
| Sheath Gas Flow and Temperature | Shapes the spray and aids in desolvation. | Instrument dependent |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, MRM is the preferred scan mode. This involves selecting a precursor ion (the deprotonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).
-
Precursor Ion (Q1): For this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol [17]), the precursor ion in negative mode will be m/z 205.1 .
-
Product Ion (Q3): The fragmentation of the precursor ion needs to be determined experimentally. Common fragmentations for carboxylic acids include the loss of CO₂ (44 Da) or other neutral losses.[18][19][20] Potential product ions to investigate would include those resulting from the loss of the carboxylic acid group or cleavage of the cyclopentane ring. At least two MRM transitions should be monitored for confident identification and quantification.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 205.1 | To be determined experimentally | To be determined experimentally |
| Internal Standard | Dependent on IS | To be determined experimentally | To be determined experimentally |
Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of this compound.
Caption: Troubleshooting decision tree.
Q1: I am observing significant peak tailing for my analyte. What are the likely causes and solutions?
-
A1: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.[11][12]
-
Cause: Interaction with exposed, acidic silanol groups on the silica packing material.
-
Solution 1: Lower the mobile phase pH to 2.5-3.0 with an additive like formic acid. This will suppress the ionization of the silanol groups and keep your analyte in its neutral form, minimizing these secondary interactions.
-
Solution 2: Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase. These are designed to shield the silanol groups and provide better peak shape for polar and acidic compounds.[13][14]
-
Solution 3: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[21]
-
Q2: My signal intensity is low or inconsistent. How can I improve it?
-
A2: This can be due to issues with ionization, matrix effects, or sample loss.
-
Cause: Suboptimal ionization in the ESI source.
-
Solution 1: Systematically optimize the ESI source parameters (capillary voltage, gas flows, and temperatures) by infusing a standard solution of your analyte.[16][22][23][24]
-
Cause: Ion suppression from co-eluting matrix components.
-
Solution 2: Improve your sample preparation. If you are using LLE, try a different extraction solvent. If using SPE, add a more rigorous wash step or consider a different SPE chemistry (e.g., mixed-mode).[10]
-
Solution 3: Adjust your HPLC gradient to better separate the analyte from the interfering compounds.
-
Cause: Poor recovery during sample preparation.
-
Solution 4: Perform recovery experiments by comparing the response of a sample spiked before extraction to one spiked after extraction to pinpoint losses in your sample preparation workflow.
-
Q3: I am struggling with poor retention of the analyte on my C18 column.
-
A3: this compound is a relatively polar molecule, and poor retention can be an issue.
-
Solution 1: Ensure your mobile phase pH is low enough (2.5-3.0) to keep the analyte in its protonated, less polar form.
-
Solution 2: Decrease the percentage of the organic solvent at the beginning of your gradient. You might need to start with 100% aqueous mobile phase.[13]
-
Solution 3: Consider a column designed for enhanced retention of polar compounds, such as an AQ-type C18 column or a polar-embedded phase column.[13][14][15]
-
Q4: How do I choose an appropriate internal standard?
-
A4: An ideal internal standard (IS) should be a stable, isotopically labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled this compound). This is because it will have nearly identical chemical and physical properties, co-elute with the analyte, and experience the same matrix effects. If a stable isotope-labeled IS is not available, a close structural analog that is not present in the samples can be used. The IS should be added to the samples at the very beginning of the sample preparation process to account for any variability in extraction efficiency.
By systematically addressing each stage of the analytical process and understanding the underlying chemical principles, you can develop a robust and reliable HPLC-MS/MS method for the quantification of this compound.
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Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available at: [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
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Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
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Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]
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Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). PubMed. Available at: [Link]
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1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- And 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids by High-Performance Liquid Chromatography With Electrochemical and Ultraviolet Detection. PubMed. Available at: [Link]
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Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Available at: [Link]
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minimizing off-target effects of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
Welcome to the technical support guide for researchers working with 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This document is designed to provide practical, in-depth guidance on a critical aspect of preclinical drug development: identifying and mitigating unintended biological interactions. As a novel chemical entity, understanding the selectivity profile of this compound is paramount to ensuring that experimental results are both accurate and translatable.
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misleading experimental data and potential toxicity.[1][2] This guide provides a logical, step-by-step framework for characterizing and improving the selectivity of this compound, transforming it from a promising hit into a validated lead compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with a new small molecule inhibitor.
Q1: I'm starting my investigation. What are the potential off-target liabilities of this compound based on its structure?
A1: This is the correct first question to ask. Before initiating any experiment, a structural assessment can provide clues to potential off-target interactions. The structure of this compound contains two key functional groups, or "structural alerts," that warrant consideration:
-
Phenolic Group (-OH on a benzene ring): Phenols are common in bioactive molecules but can be liabilities. They are known substrates for Phase I and Phase II metabolism enzymes, such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[3][4] Interaction with CYPs can lead to drug-drug interactions.[5][6] Furthermore, phenols can be oxidized to reactive quinone species, which may covalently modify proteins, leading to idiosyncratic toxicity.
-
Carboxylic Acid Group (-COOH): This acidic moiety is highly polar and negatively charged at physiological pH. This can lead to interactions with a variety of biological targets, including transporters, GPCRs that bind anionic ligands, and certain classes of enzymes.[7][8] While essential for on-target activity in many cases, it can also drive off-target binding.[7]
Your initial workflow should focus on systematically evaluating these potential liabilities.
Caption: Initial structural assessment workflow.
Q2: How can I predict potential off-target interactions in silico before running costly experiments?
A2: Computational, or in silico, methods are an indispensable and cost-effective first step to generate hypotheses about a compound's potential off-target profile.[9][10] These approaches generally fall into two categories:
-
Ligand-Based Methods: These methods do not require a 3D structure of the target protein. They compare the 2D or 3D features of your compound to databases of molecules with known biological activities.[9][10] If your compound is structurally similar to known inhibitors of a particular off-target, the algorithm will flag it as a potential interaction.
-
Structure-Based Methods (Docking): If the 3D structures of potential off-target proteins are known, you can use molecular docking to predict whether your compound can physically fit and bind to their active or allosteric sites. This approach can help prioritize which predicted interactions are most likely to be real.
| In Silico Approach | Principle | Typical Output | Key Consideration |
| Similarity Searching | Compares 2D fingerprint or 3D shape of the query molecule against a database of known actives.[11] | A list of similar compounds and their known biological targets. | Dependent on the diversity and size of the reference database. |
| Pharmacophore Modeling | Identifies the spatial arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for binding to a specific target. | A "hit list" of potential off-targets for which your compound matches the pharmacophore. | Can identify structurally diverse compounds that may bind the same target. |
| Machine Learning/AI | Uses algorithms trained on vast datasets of compound-target interactions to predict new interactions.[1][12] | A ranked list of potential off-targets with associated prediction confidence scores. | Predictive power is highly dependent on the quality and scope of the training data. |
| Molecular Docking | Computationally places the compound into the binding site of a protein and scores the goodness-of-fit. | A binding energy score and predicted binding pose for your compound in various off-targets. | Requires high-quality 3D protein structures; scoring functions are approximations. |
Troubleshooting & Experimental Guides
Q3: What are the essential in vitro assays to experimentally identify off-target effects?
A3: Following in silico prediction, experimental validation is crucial. The most efficient way to broadly screen for off-target activities is to use a commercially available safety pharmacology panel.[13] These panels test your compound against a wide range of clinically relevant targets known to be associated with adverse drug reactions.
A standard panel, such as the InVEST-44 panel, typically includes targets from the following families:[13]
| Target Class | Examples | Potential Adverse Effects of Off-Target Inhibition |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic Receptors | Cardiovascular changes (heart rate, blood pressure), CNS effects (drowsiness, psychosis), gastrointestinal issues. |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Cardiac arrhythmias (QT prolongation via hERG is a major concern), neurological effects (seizures), muscle dysfunction.[14] |
| Kinases | Src, Abl, EGFR, VEGFR | Unintended anti-proliferative effects, disruption of signaling pathways. |
| Enzymes | COX-1/2, PDE isoforms, Cytochrome P450s (CYPs) | Gastrointestinal bleeding (COX), cardiovascular effects (PDE), drug-drug interactions (CYPs).[6] |
| Transporters | SERT, DAT, NET | Neuropsychiatric side effects, altered drug disposition. |
| Nuclear Receptors | ER, AR, GR | Endocrine disruption, metabolic changes. |
Experimental Protocol 1: Compound Preparation and Submission for a Broad Off-Target Screening Panel
This protocol outlines the essential steps to ensure high-quality data from a contract research organization (CRO) performing a safety pharmacology screen.
Objective: To prepare a high-purity, well-characterized sample of this compound for broad panel screening.
Materials:
-
Synthesized this compound
-
High-purity (>99%) DMSO
-
Analytical balance
-
Vortex mixer and centrifuge
-
LC-MS and NMR instrumentation
-
Sterile, high-quality microtubes
Methodology:
-
Purity Assessment (Self-Validation):
-
Causality: The presence of impurities can lead to false positives, as an impurity, not your compound, might be responsible for an observed off-target hit.
-
Step 1.1: Analyze the final batch of your compound via LC-MS to confirm its mass and assess purity. The purity should be >95%, ideally >98%.
-
Step 1.2: Obtain an NMR spectrum to confirm the chemical structure and identify any residual solvents or synthesis-related impurities.
-
-
Solubility Determination:
-
Causality: The CRO will test your compound at specific concentrations (e.g., 10 µM). You must ensure it is soluble at this concentration in their assay buffer, which is often DMSO-based.
-
Step 2.1: Prepare a concentrated stock solution (e.g., 10 mM) in 100% high-purity DMSO.
-
Step 2.2: Visually inspect the solution for any precipitation. If clear, centrifuge at >10,000 x g for 10 minutes to pellet any non-visible particulates.
-
Step 2.3: Note the maximum confirmed soluble concentration in your submission form.
-
-
Sample Preparation and Shipping:
-
Step 3.1: Weigh out the precise amount of compound required by the CRO (typically 1-5 mg) into a tared, labeled microtube.
-
Step 3.2: Alternatively, if sending a pre-dissolved stock, use the centrifuged supernatant from Step 2.2 and clearly label the tube with the compound name, batch ID, and concentration.
-
Step 3.3: Package the sample according to the CRO's instructions, often with cold packs, and include all necessary documentation (Safety Data Sheet, compound information form).
-
Q4: My screening results are back, and I have a few off-target "hits." How do I improve my compound's selectivity?
A4: This is a common and expected outcome in drug discovery. The process of eliminating off-target activity while maintaining on-target potency is called lead optimization, driven by Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies. The goal is to design new analogs of your compound that no longer fit well into the off-target binding site but retain their affinity for the desired target.[2][14]
Rational drug design principles are key to this process.[1]
-
Analyze the Hits: If possible, obtain the 3D structures of your on-target and off-target proteins. Compare their binding pockets. Are there differences in size, shape, or electrostatic properties that you can exploit?[14]
-
Design New Molecules:
-
Steric Hindrance: Can you add a bulky group to your molecule that would clash with the binding pocket of the off-target but be accommodated by your on-target?[6][14]
-
Electrostatic Optimization: Are there differences in charged or polar residues? Modifying your compound to create a charge-charge repulsion in the off-target or a favorable electrostatic interaction in the on-target can dramatically improve selectivity.[6][14]
-
Exploit Flexibility: If one binding pocket is more rigid than the other, you can design a molecule that requires a conformational change the off-target protein cannot easily make.[11]
-
This iterative process is the core of medicinal chemistry.
Caption: The iterative medicinal chemistry cycle for selectivity enhancement.
Q5: How can I confirm my compound is actually binding to its intended target inside a living cell?
A5: Demonstrating target engagement in a cellular environment is a critical validation step.[15] It provides evidence that the compound can cross the cell membrane, reach its target in a complex milieu, and bind with sufficient affinity. Several robust methods exist:
-
Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.[15]
-
NanoBRET™/BRET: Bioluminescence Resonance Energy Transfer (BRET) assays measure the proximity between a target protein (fused to a luciferase) and a fluorescently labeled tracer compound. An unlabeled compound that binds to the target will displace the tracer, causing a loss of BRET signal.
-
Pulldown Assays: Your compound can be immobilized on beads (e.g., via a linker). These beads are then incubated with cell lysate. If your target protein binds to the compound, it will be "pulled down" with the beads and can be identified by Western blot.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To determine if this compound engages its intended target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge capable of handling plates/tubes at >12,000 x g
-
SDS-PAGE and Western blot equipment and reagents
-
Antibody specific to the target protein
Methodology:
-
Cell Treatment:
-
Step 1.1: Culture cells to ~80-90% confluency.
-
Step 1.2: Treat cells with the desired concentrations of your compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Causality: Heating the cells denatures proteins. The ligand-bound fraction of the target protein will be more stable and remain soluble, while the unbound and other proteins will aggregate and precipitate.
-
Step 2.1: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Step 2.2: Aliquot the cell suspension into PCR tubes for each treatment condition and temperature point.
-
Step 2.3: Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Leave one aliquot at room temperature as the non-heated control.
-
-
Lysis and Separation:
-
Step 3.1: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Step 3.2: Separate the soluble fraction (containing stable, non-denatured protein) from the precipitated fraction by centrifugation at >12,000 x g for 20 minutes at 4°C.
-
-
Analysis (Self-Validation):
-
Step 4.1: Carefully collect the supernatant (soluble fraction) from each sample.
-
Step 4.2: Analyze the amount of soluble target protein remaining in the supernatant by Western blot using a target-specific antibody.
-
Step 4.3: A positive result is a "thermal shift": in the compound-treated samples, the band for the target protein will persist at higher temperatures compared to the vehicle-treated samples. This indicates stabilization upon binding. Plotting band intensity versus temperature will generate melt curves, and a rightward shift in the curve demonstrates target engagement.
-
Advanced Considerations
Q6: Could the metabolism of the phenolic group be creating active metabolites with their own off-target profiles?
A6: Yes, this is a critical consideration. The in vivo off-target profile can be influenced not just by the parent compound but also by its metabolites.[3][16] The phenolic group of your compound is a likely site of metabolism.
-
Phase I Metabolism (Oxidation): Cytochrome P450 enzymes can further hydroxylate the phenyl ring or perform other oxidative modifications.
-
Phase II Metabolism (Conjugation): The phenolic hydroxyl can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation), making the compound more water-soluble for excretion.[4]
These metabolites may have reduced, similar, or even entirely different pharmacological profiles than the parent compound.[17] To investigate this, you should perform a metabolite identification study . This typically involves incubating your compound with liver microsomes (which contain high concentrations of metabolic enzymes) and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of any new metabolites formed. These metabolites can then be synthesized and tested in off-target panels themselves.
Q7: Are there any formulation strategies that could help reduce off-target effects?
A7: Advanced formulation strategies aim to control where a drug goes in the body. By increasing the concentration of the drug at the site of action and decreasing it elsewhere, you can minimize exposure to tissues where off-targets may cause toxicity.[18]
While complex, consider these future strategies if systemic off-target effects become a dose-limiting factor:
-
Nanocarrier Encapsulation: Encapsulating the compound in liposomes or polymeric nanoparticles can alter its biodistribution, potentially reducing accumulation in sensitive organs like the heart or liver.[19][20]
-
Targeted Delivery: The surface of these nanocarriers can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on your target cells. This can significantly increase the local concentration of the drug where it's needed most.
Caption: Comprehensive strategy for off-target effect minimization.
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Technical Support Center: Refining Purification Methods for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Welcome to the technical support center for the purification of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
FAQ 1: What are the most common impurities in a crude sample of this compound and how do they arise?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the reaction of phenylacetonitrile with a 1,4-dihalobutane followed by hydrolysis, can introduce specific impurities.[1] Potential contaminants often include:
-
Unreacted Starting Materials: Residual phenylacetonitrile or 1,4-dihalobutane.
-
Reaction Intermediates: Incomplete hydrolysis of the nitrile intermediate, 1-phenyl-cyclopentanecarbonitrile.
-
Byproducts: Formation of dimers or other side-reaction products.[2]
-
Solvents and Reagents: Residual solvents used in the reaction and workup, as well as inorganic salts from neutralization steps.
A thorough understanding of your synthetic pathway is the first step in devising an effective purification strategy.
FAQ 2: My purified this compound appears as an oil or a sticky solid, not the expected crystalline solid. What could be the cause and how can I fix it?
This is a frequent observation and can be attributed to several factors:
-
Residual Solvent: The presence of even small amounts of solvent can significantly depress the melting point and prevent crystallization. Ensure your product is thoroughly dried under vacuum, possibly with gentle heating.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize.[3][4] Experimenting with different crystallization solvents can sometimes favor the formation of a more stable, crystalline polymorph.
-
Persistent Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice. In such cases, a more rigorous purification technique, such as column chromatography, may be necessary prior to crystallization.
FAQ 3: I am observing significant streaking of my compound on a silica gel TLC plate. What is the cause and how can I obtain a clean separation?
Streaking of carboxylic acids on silica gel is a classic problem arising from the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[5] This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in tailing.
To mitigate this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5][6] This acidic modifier ensures that your carboxylic acid remains fully protonated, leading to a more compact and well-defined spot on the TLC plate.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-solution approach to specific challenges you may face during the purification process.
Crystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Failure to Crystallize | - Improper solvent choice- Presence of impurities- Supersaturation not achieved | - Perform a systematic solvent screen to identify a solvent in which the compound is soluble when hot and sparingly soluble when cold.- Attempt a multi-step purification to remove impurities prior to crystallization.[7]- Try seeding the solution with a small crystal of pure product.- Slowly evaporate the solvent to increase concentration. |
| Oiling Out | - Solution is too concentrated- Cooling rate is too fast- Inappropriate solvent polarity | - Dilute the solution with more hot solvent before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a solvent system with a slightly different polarity. |
| Poor Recovery | - Compound has significant solubility in the cold solvent- Premature crystallization during hot filtration | - Cool the crystallization mixture for a longer period or to a lower temperature.- Use a minimal amount of cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and filter paper) with hot solvent to prevent premature crystallization.[5] |
Chromatography Challenges
Problem: Co-elution of impurities with the desired product during column chromatography.
Causality: This occurs when the polarity of the impurities is very similar to that of this compound. The presence of both a polar phenolic hydroxyl group and a carboxylic acid group can lead to complex interactions with the stationary phase.
Solution Workflow:
Caption: Decision workflow for resolving co-elution in column chromatography.
Detailed Explanation:
-
Modify Mobile Phase Polarity: Start by optimizing the solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
Incorporate an Acidic Modifier: As with TLC, adding a small amount of a volatile acid to the mobile phase will suppress the ionization of the carboxylic acid, leading to sharper peaks and potentially better separation.[5][6]
-
Change Stationary Phase: If separation on silica gel is not achievable, switching to a reverse-phase (e.g., C18) stationary phase can be effective.[8] In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can alter the elution order and improve separation.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful technique.[9] This method separates molecules based on their net charge.
Acid-Base Extraction Inefficiencies
Problem: Low recovery of the product after acid-base extraction.
Causality: Incomplete extraction into the aqueous basic layer or incomplete precipitation upon re-acidification can lead to significant product loss. The pKa values of the phenolic hydroxyl group (around 10) and the carboxylic acid group (around 4-5) are critical here.[10]
Protocol for Optimized Acid-Base Extraction:
Caption: Optimized acid-base extraction workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Selective Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Sodium bicarbonate is a weak base and will selectively deprotonate the more acidic carboxylic acid, leaving the less acidic phenol in the organic layer.[10]
-
Separation: Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the carboxylic acid.[5]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the product upon precipitation. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper).[5] The this compound should precipitate out of the solution.
-
Isolation: Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Section 3: Data and Protocols
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [11][12] |
| Molecular Weight | 206.24 g/mol | [11] |
| CAS Number | 91496-64-9 | [11][12] |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | [10] |
| pKa (Phenol) | ~10 (estimated) | [10] |
Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a potential recrystallization solvent (e.g., water, ethanol/water, toluene, or ethyl acetate/hexanes) dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the bulk of the crude product and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified product under vacuum.
References
-
Matyjaszczyk, M. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Septaningsih, D. A., & Ramadon, D. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of a solution of 16 phenolic acids monitored at 270 nm. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]
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ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
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Pearson+. (n.d.). Phenols are less acidic than carboxylic acids, with values of pKa... Study Prep. Retrieved from [Link]
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Sarma, B., Roy, S., & Nangia, A. (2006). Polymorphs of 1,1-bis(4-hydroxyphenyl)cyclohexane and multiple Z′ crystal structures by melt and sublimation crystallization. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Sarma, B., Roy, S., & Nangia, A. (2006). Polymorphs of 1,1-bis(4-hydroxyphenyl)cyclohexane and multiple Z' crystal structures by melt and sublimation crystallization. PubMed. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Eureka. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- Google Patents. (n.d.). Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes.
- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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addressing poor reproducibility in assays with 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
A Guide to Addressing Poor Reproducibility in Biochemical and Cellular Assays
The unique structure of this compound, featuring both a phenolic hydroxyl group and a carboxylic acid, presents specific challenges that require careful consideration. We will move beyond simple procedural lists to explain the underlying chemical and physical principles, empowering you to design robust and reproducible assays.
Section 1: Compound Integrity and Solution Preparation
The most frequent source of irreproducibility begins before the compound ever reaches your assay plate. The physical state and concentration of your test article are paramount.
FAQ 1: How should I prepare my stock solution to ensure maximum stability and solubility?
Answer: The proper preparation of a high-concentration stock solution is the foundation of a reproducible experiment. Errors at this stage will propagate through all subsequent dilutions.
The "Why": 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has functional groups that can affect its stability and solubility. The phenolic hydroxyl group can be susceptible to oxidation, while the carboxylic acid's solubility in aqueous solutions is highly dependent on pH. Using a high-purity, anhydrous solvent is critical to prevent hydrolysis and ensure the compound remains stable.[1] Creating a concentrated stock minimizes the number of weighing steps and allows for accurate serial dilutions.[2][3]
Step-by-Step Protocol: Preparing a 10 mM Stock Solution
-
Verification: Confirm the purity of your compound from the supplier's Certificate of Analysis (CoA). Purity of less than 100% should be accounted for in weight calculations.[3]
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for many small molecules and is compatible with most biological assays at low final concentrations.[1]
-
Calculation: The molecular weight of this compound is 206.24 g/mol .[4][5][6] To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L * 0.001 L * 206.24 g/mol * 1000 = 2.06 mg
-
-
Weighing: Use a calibrated analytical balance. Accurately weigh approximately 2.06 mg of the compound into a sterile, high-quality microcentrifuge tube. Record the exact weight.[3]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration based on your exact weight. For example, if you weighed 2.15 mg, you would add:
-
Volume (µL) = (Weight (mg) / 206.24 g/mol) / 0.010 mol/L * 1,000,000 (µL/L) = 1042 µL
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize exposure to air and moisture. Avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.
FAQ 2: My compound is precipitating after dilution into my aqueous assay buffer. What's happening and how can I prevent it?
Answer: Precipitation is a common problem and a major cause of inconsistent results. If the compound is not fully dissolved, its effective concentration is unknown and significantly lower than intended.[1] This issue often arises from two primary factors: the pH of the assay buffer and the final concentration of the organic solvent.
The "Why":
-
pH-Dependent Solubility: The carboxylic acid group has a pKa value. At a pH below its pKa, the group is protonated (-COOH) and less polar, reducing its solubility in aqueous media. Above the pKa, it is deprotonated (-COO⁻), making it more polar and more soluble. If your assay buffer pH is too acidic, the compound may crash out of solution.[7]
-
Solvent Effects: While the compound is soluble in your DMSO stock, its solubility can decrease dramatically when diluted into a predominantly aqueous buffer. The final concentration of DMSO must be high enough to aid solubility but low enough to not interfere with the assay (e.g., enzyme activity or cell viability).[1]
Troubleshooting Workflow and Protocol
You can systematically diagnose and solve this issue by following a clear workflow.
Caption: A workflow for diagnosing and resolving compound precipitation.
Protocol: Visual Solubility Assessment
-
Prepare a series of dilutions of your compound in your exact assay buffer to match the concentrations you plan to test, including the highest concentration.
-
Ensure the final DMSO percentage in each tube is identical to your planned assay conditions.
-
Incubate these solutions under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Visually inspect each tube against a dark background for any signs of cloudiness, particulates, or film. A focused light beam (Tyndall effect) can help reveal colloidal suspensions.
-
If precipitation is observed, modify your buffer conditions (pH, solvent concentration) and repeat the test until the compound remains fully dissolved.[1]
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | Start at ≤0.5% | Minimizes solvent-induced artifacts while aiding solubility. |
| Assay Buffer pH | Ideally >5.5 (if tolerated by assay) | Keeps the carboxylic acid deprotonated and more soluble. |
| Compound Concentration | Test up to the highest desired concentration | Solubility is concentration-dependent; what is soluble at 1 µM may not be at 100 µM. |
Section 2: The Hidden Menace of Compound Aggregation
Even if your compound appears soluble, it may be forming sub-microscopic colloidal aggregates. This phenomenon is a notorious source of nonspecific assay interference and a primary driver of poor reproducibility, especially for compounds containing phenolic groups.[8][9]
FAQ 3: My results are highly variable and show steep dose-response curves. Could my compound be an aggregator?
Answer: Yes, this is a classic sign of aggregation-based activity. Aggregates are not true, specific inhibitors. Instead, they form tiny particles in the assay buffer that nonspecifically adsorb and partially denature proteins, leading to an apparent loss of activity.[10][11]
The "Why": Small molecules can self-assemble in aqueous solutions to form colloidal particles, typically 50-1000 nm in size.[11][12] These aggregates create a massive surface area that nonspecifically binds to enzymes or other proteins in your assay. This sequestration or partial unfolding of the protein leads to a loss of its function, which is then measured as "inhibition."[10] This mechanism is sensitive to minor changes in buffer conditions, incubation times, and protein concentration, making it inherently irreproducible.[9][11]
Key Indicators of Aggregation:
-
High Hill slopes in dose-response curves.
-
Activity is sensitive to enzyme concentration.
-
"Hits" are found against multiple, unrelated targets.
-
Poor structure-activity relationship (SAR) in follow-up studies.
FAQ 4: How can I definitively test for and mitigate aggregation in my assay?
Answer: The most widely accepted and straightforward method is to repeat your assay in the presence of a small amount of non-ionic detergent.
The "Why": Non-ionic detergents like Triton X-100 or Tween-80, at concentrations below their critical micelle concentration (CMC), disrupt the weak, non-covalent interactions that hold the compound aggregates together.[11] If the compound's activity is due to aggregation, the addition of detergent will disperse the aggregates, releasing the trapped protein and restoring its activity. A true, specific inhibitor's activity should not be significantly affected by the detergent.[9]
Caption: Workflow for identifying aggregation-based assay interference.
Protocol: Detergent-Based Aggregation Counter-Screen
-
Prepare Reagents: Prepare your assay buffer as usual. Create a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.
-
Assay Setup: Set up two identical assay plates. On Plate A, perform your standard assay using the normal buffer. On Plate B, perform the exact same assay, but use the buffer containing Triton X-100 for all dilutions and reaction steps.
-
Execution: Run both assays in parallel, ensuring all incubation times and conditions are identical.
-
Analysis: Generate a dose-response curve and calculate the IC50 (or EC50) value from each plate.
-
Interpretation:
-
Significant Shift (>10-fold increase in IC50): If the compound's potency is dramatically reduced in the presence of detergent, it is highly likely an aggregator.[11]
-
No Significant Shift (<3-fold change in IC50): If the potency remains largely unchanged, the compound's mechanism of action is likely not aggregation-based.
-
| Detergent | Typical Concentration | Use Case |
| Triton X-100 | 0.005% - 0.02% (v/v) | General purpose, effective for most biochemical assays. |
| Tween-80 | 0.01% - 0.05% (v/v) | Often used in cell-based assays due to lower cytotoxicity. |
Confirmatory Method: For definitive proof, Dynamic Light Scattering (DLS) can be used to directly detect the presence of particles in the nanometer range in your compound-buffer solution.[8][11]
Section 3: Optimizing Core Assay Parameters
Beyond compound-specific issues, poor reproducibility can stem from variability in the fundamental assay conditions.
FAQ 5: How much do small fluctuations in assay buffer pH and temperature really matter?
Answer: They matter immensely. For enzyme-based assays, in particular, these parameters are critical determinants of activity and must be strictly controlled.
The "Why":
-
Temperature: Enzyme catalytic rates are highly dependent on temperature. Minor fluctuations between experiments (e.g., a plate sitting on the bench for different lengths of time) can alter the reaction rate and shift potency values. At higher temperatures, both the enzyme and the compound can degrade.[13][14]
-
pH: Every enzyme has an optimal pH range for activity. Deviating from this optimum will decrease the reaction rate.[13] Furthermore, as discussed in FAQ 2, pH affects the ionization state and solubility of your test compound. The stability of phenolic compounds can also be pH-dependent, with increased degradation at alkaline pH.[15]
Best Practices:
-
Always use a high-quality buffer with a pKa near your target pH to ensure strong buffering capacity.
-
Pre-warm all reagents and plates to the assay temperature before starting the reaction.
-
Use temperature-controlled incubators and plate readers.
-
Measure and record the pH of your buffer for every new batch prepared.
References
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
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Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
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NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]
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Alderman, J., & Shoichet, B. K. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 595–600. [Link]
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El-Gendy, M. A. (2018). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
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Seneca Learning. (n.d.). Factors Affecting Enzyme Activity. Biology: AQA A Level. [Link]
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Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10774-10790. [Link]
-
Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? PubMed. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Unacademy. (n.d.). Factors Affecting Enzyme Action. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, phenyl ester (CAS 54758-32-6). [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist... Journal of Medicinal Chemistry. [Link]
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Kim, D. O., & Lee, C. Y. (2004). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. ResearchGate. [Link]
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MDPI. (2025). Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025). [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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MDPI. (n.d.). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. [Link]
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Al-Khafaji, K., & Taskaev, Y. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]
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Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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The Thought Clog. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
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PubMed. (1988). 1-(4-Hydroxyphenyl)-, 1-(2,4-dihydroxyphenyl)- And 1-(2,5-dihydroxyphenyl)-2-bromoethanones: New Labels for Determination of Carboxylic Acids...[Link]
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Koch, K., et al. (1994). (+)-1-(3S,4R)-[3-(4-Phenylbenzyl)-4- hydroxychroman-7-yl]cyclopentane Carboxylic Acid... Journal of Medicinal Chemistry. [Link]
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Arctom. (n.d.). CAS NO. 91496-64-9 | 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid. [Link]
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Chemspace. (n.d.). 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem. [Link]
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CAS Common Chemistry. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)-4-quinolinecarboxylic acid. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. PubChem. [Link]
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Technical Support Center: Strategies to Reduce the Toxicity of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid derivatives. This guide provides in-depth, evidence-based strategies to address the common challenge of toxicity associated with this class of compounds. By understanding the underlying mechanisms and implementing targeted modifications, you can enhance the safety profiles of your molecules and accelerate your drug discovery programs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary drivers of toxicity associated with this compound derivatives?
A1: The toxicity of phenolic compounds like the this compound scaffold is often linked to the reactivity of the phenolic hydroxyl group.[1] Key toxicity drivers include:
-
Metabolic Activation: The phenolic group can undergo Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, to form reactive quinone-type intermediates.[2][3] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[2][3]
-
Redox Cycling: Phenolic compounds can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.[4][5]
-
Hepatotoxicity: The liver is a primary site of drug metabolism, and the formation of reactive metabolites can lead to liver injury.[6][7][8] Carboxylic acid-containing drugs, in general, have been associated with hepatotoxicity.[6][8]
-
Off-Target Effects: The parent compound or its metabolites may interact with unintended biological targets, leading to adverse effects.
Understanding the specific toxicity pathways for your derivative is crucial for designing effective mitigation strategies.
Q2: How can I experimentally assess the toxicity of my this compound derivatives in vitro?
A2: A tiered approach to in vitro toxicity testing is recommended to gain a comprehensive understanding of your compound's safety profile.
Initial Cytotoxicity Screening:
-
MTT or Neutral Red Uptake (NRU) Assays: These are foundational colorimetric assays to assess cell viability in various cell lines (e.g., HepG2 for liver toxicity).[9][10][11] They provide a general measure of cytotoxicity.
Mechanistic Toxicity Assays:
-
Reactive Metabolite Trapping Assays: Incubate your compound with liver microsomes (human, rat) and a trapping agent like glutathione (GSH).[12] Detection of GSH adducts by LC-MS/MS provides direct evidence of reactive metabolite formation.
-
High-Content Screening (HCS): This powerful imaging-based technique can simultaneously assess multiple toxicity endpoints, such as mitochondrial dysfunction, oxidative stress (e.g., using CellROX dye), and cell membrane integrity (e.g., using propidium iodide).[4]
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay in mammalian cells can assess the mutagenic and clastogenic potential of your compound.[9]
The following diagram illustrates a typical workflow for in vitro toxicity assessment:
Caption: In vitro toxicity assessment workflow.
Q3: What are the most effective chemical strategies to reduce the toxicity of my lead compounds?
A3: Several medicinal chemistry strategies can be employed to mitigate the toxicity of this compound derivatives. The choice of strategy will depend on the primary toxicity mechanism identified.
Strategy 1: Prodrug Approaches to Mask the Phenolic Hydroxyl Group
The goal of a prodrug strategy is to temporarily mask the reactive phenolic hydroxyl group, often with a promoiety that is cleaved in vivo to release the active drug.[13][14][15][16][17] This can reduce first-pass metabolism and the formation of toxic metabolites.[13][14][15][16][17]
-
Ester Prodrugs: Esterification of the phenolic hydroxyl is a common and effective approach.[13][16] These are often cleaved by esterases in the plasma and liver to release the active parent drug.[13]
-
Carbonate and Carbamate Prodrugs: These offer alternative linkages with varying hydrolysis rates.[14][17]
-
Phosphate Prodrugs: Phosphorylation can improve aqueous solubility and the prodrug is typically cleaved by alkaline phosphatases.[14][17]
Strategy 2: Bioisosteric Replacement of the Phenol Moiety
Bioisosteres are chemical groups with similar steric and electronic properties to the original functional group.[18][19] Replacing the phenol with a suitable bioisostere can improve metabolic stability and reduce the potential for reactive metabolite formation while maintaining biological activity.[18][19]
-
Heterocyclic Rings: Consider replacing the hydroxyphenyl group with heterocycles like benzimidazolones, benzoxazolones, indoles, quinolinones, or pyridones.[18][19] These can often mimic the hydrogen bonding and aromatic interactions of the phenol.[18][19]
-
Carboxamides: In some cases, a carboxamide can be a successful bioisosteric replacement for a phenol, leading to a more metabolically stable compound.[1]
The following diagram illustrates the decision-making process for selecting a toxicity reduction strategy:
Caption: Decision tree for toxicity reduction strategies.
Q4: Can you provide a step-by-step protocol for a reactive metabolite trapping assay?
A4: Certainly. The following is a general protocol for an in vitro reactive metabolite trapping assay using human liver microsomes (HLM) and glutathione (GSH).
Experimental Protocol: In Vitro Reactive Metabolite Trapping Assay
Materials:
-
Test compound (this compound derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1 mg/mL), and GSH (final concentration typically 1-5 mM).
-
Prepare a control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate the Reaction:
-
Add the test compound (final concentration typically 1-10 µM) to each tube.
-
Add the NADPH regenerating system to the test samples (but not the control).
-
-
Incubation:
-
Incubate the reactions at 37°C for a set time (e.g., 60 minutes) with gentle shaking.
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume of cold ACN with 0.1% formic acid.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples by LC-MS/MS. Monitor for the expected mass of the GSH adduct (Mass of parent compound + 305.07 Da).
-
Compare the results from the NADPH-containing and control incubations. The presence of a GSH adduct peak only in the NADPH-containing sample indicates the formation of a reactive metabolite.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present data from a cytotoxicity screen of different derivatives.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Lead-001 | Parent (Phenol) | HepG2 | 15.2 |
| Deriv-001 | Methyl Ester Prodrug | HepG2 | > 100 |
| Deriv-002 | Benzimidazolone Bioisostere | HepG2 | 85.7 |
| Deriv-003 | Phenyl Ring Substitution (ortho-fluoro) | HepG2 | 22.5 |
IC50 values represent the concentration at which 50% of cell growth is inhibited.
References
- Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
- Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate.
- Harris, J. M., et al. (2020). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Omega, 5(30), 18676–18683.
- Taner, G., et al. (2010). Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. Food and Chemical Toxicology, 48(10), 2856–2861.
- Ferriz, J. M., & Vinsova, J. (2010). Prodrug design of phenolic drugs. Current Medicinal Chemistry, 17(31), 3649–3669.
- Schimming, J. P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(5), 1683–1697.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter.
- Mei, W., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5940–5945.
- Ribeiro, A. C. F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(2), 195.
- Ferriz, J. M., & Vinsova, J. (2010). Prodrug Design of Phenolic Drugs. ResearchGate.
- Dunker, C., Schlegel, K., & Junker, A. (2024). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate.
- Ferriz, J. M., & Vinsova, J. (2010). Prodrug Design of Phenolic Drugs. Bentham Science Publishers.
- Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar.
- Ferreyra, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploration of Foods and Foodomics.
- Wang, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 12, 749529.
- Ferreyra, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing.
- Schimming, J. P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Sílice (CSIC).
- Wang, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 12, 749529.
- Shetty, K., & Wahlqvist, M. L. (2021). Relationship of Phenolic Metabolism to Growth in Plant and Cell Cultures Under Stress. In Oxidative Stress and Disease (pp. 583-621). CRC Press.
- Ho, H. K., et al. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- González-Sarrías, A., et al. (2020). Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging. Molecules, 25(21), 5143.
- Tolosa, L., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology, 500, 153764.
- Thompson, D. C., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 11(1), 1–10.
- Mckinney, J. D., et al. (2000). The Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 56(1), 8–17.
- Tong, W., et al. (2003). Structure-activity relationship approaches and applications. Environmental Toxicology and Chemistry, 22(8), 1680–1695.
- Parthasarathi, R., et al. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 26(11), 3296.
- Wang, D. W., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 131.
- Kalgutkar, A. S., et al. (2010). Discovery tactics to mitigate toxicity risks due to reactive metabolite formation with 2-(2-hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives, potent calcium-sensing receptor antagonists and clinical candidate(s) for the treatment of osteoporosis. Chemical Research in Toxicology, 23(6), 1115–1126.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Tolosa, L., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. OUCI.
- Cotten, B. M., et al. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 143, 111512.
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Validation & Comparative
confirming the biological target of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
An In-Depth Guide to the Biological Target Identification and Validation of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
In the landscape of drug discovery, the journey of a small molecule from a chemical curiosity to a validated therapeutic tool is both complex and systematic. The compound this compound presents a classic challenge: a novel chemical entity with potential bioactivity suggested by its structural motifs, yet lacking a defined biological target. This guide eschews a rigid template to provide a dynamic, logic-driven framework for elucidating the mechanism of action of such a compound. We will navigate the process of hypothesis generation, experimental validation, and comparative analysis, using this compound as our central case study.
Part 1: Initial Analysis and Hypothesis Generation
The structure of this compound—featuring a carboxylic acid, a cyclopentane scaffold, and a phenol group—provides the initial clues for its potential biological role. The carboxylic acid moiety is a common feature in ligands for nuclear receptors and active site inhibitors for enzymes. The overall structure bears a resemblance to certain classes of known bioactive molecules, including modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH).
This structural analogy allows us to formulate two primary, testable hypotheses regarding its molecular target:
-
Hypothesis A: The compound acts as a modulator of the nuclear receptor PPARγ. PPARs are ligand-activated transcription factors critical in metabolism and inflammation. Many synthetic PPAR agonists feature an acidic head group and a hydrophobic tail, a general pattern our test compound follows.[1][2][3]
-
Hypothesis B: The compound functions as an inhibitor of the serine hydrolase FAAH. FAAH is the principal enzyme for the degradation of the endocannabinoid anandamide.[4][5] Its active site accommodates fatty acid-like substrates, and inhibitors often engage the catalytic serine residue.[6][7]
To rigorously test these hypotheses, we will employ a multi-tiered experimental approach, comparing our compound of interest against well-characterized pharmacological tools:
-
Rosiglitazone: A high-affinity agonist for PPARγ, serving as our positive control for Hypothesis A.
-
URB597: A potent, irreversible inhibitor of FAAH, acting as the positive control for Hypothesis B.[6]
Part 2: Experimental Workflow for Target Validation
The following workflow provides a systematic path to interrogate our hypotheses, moving from high-throughput screening to specific, mechanistic assays.
Caption: Simplified PPARγ activation pathway.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a native cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Culture and Treatment: Culture cells that endogenously express the target protein (e.g., 3T3-L1 adipocytes for PPARγ). Treat cells with the test compound or vehicle.
-
Heating: Heat cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Analysis: A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle, indicating direct binding and stabilization.
Tier 4: Functional Validation in a Biological Context
The final step is to confirm that target engagement translates into the expected downstream biological effects in a relevant cellular model.
Protocol 4: Target Gene Expression Analysis (qPCR)
For a PPARγ agonist, activation should lead to increased transcription of known target genes.
-
Cell Model: Use a biologically relevant cell line, such as 3T3-L1 pre-adipocytes, which can be differentiated into adipocytes.
-
Treatment: Treat differentiated adipocytes with the test compound, Rosiglitazone, or vehicle for 6-24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse-transcribe it into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for known PPARγ target genes (e.g., FABP4, CD36) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: A significant, dose-dependent increase in the expression of target genes confirms functional engagement of the PPARγ pathway.
Table 2: Hypothetical qPCR Functional Data (Fold Change vs. Vehicle)
| Gene Target | 1-(4-OH-Ph)-cyclopentane-COOH (5 µM) | Rosiglitazone (100 nM) |
| FABP4 | 4.2-fold | 15.5-fold |
| CD36 | 3.8-fold | 12.1-fold |
Conclusion
References
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]
-
Capriotti, A. L., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. Available at: [Link]
-
Gilda, J. E., et al. (2020). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Available at: [Link]
-
Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
-
Koyama, H., et al. (2005). (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents. PubMed. Available at: [Link]
-
Suh, J. H., et al. (2020). Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. PMC. Available at: [Link]
-
Takeuchi, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. Available at: [Link]
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- 1. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Analysis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid: A Comparative Benchmarking Study Against Known Enzyme Inhibitors
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is of paramount importance. This guide provides a comprehensive comparative analysis of the inhibitory efficacy of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. Given the absence of a well-defined biological target for this compound in publicly available literature, we have undertaken a broad-spectrum screening approach to elucidate its potential inhibitory profile. This investigation benchmarks the compound's performance against well-characterized inhibitors of three distinct and therapeutically relevant enzymes: Protein Tyrosine Phosphatase 1B (PTP1B), Matrix Metalloproteinase-9 (MMP-9), and the serine protease Thrombin.
The rationale for this multi-target screening is to ascertain the compound's potential selectivity and to identify promising avenues for future, more focused research. The selection of these enzymes is based on their diverse catalytic mechanisms and their critical roles in highly significant pathological processes, including metabolic disorders, cancer progression, and thrombosis. This guide is intended for researchers, scientists, and drug development professionals, offering both a framework for the evaluation of novel compounds and a detailed examination of the experimental methodologies employed.
Rationale for Target Selection and Comparative Analysis
The therapeutic potential of a novel small molecule is intrinsically linked to its ability to modulate the activity of specific biological targets with high potency and selectivity. In the absence of a known target for this compound, a logical first step is to assess its activity against a panel of enzymes representing diverse families and disease pathways.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin and leptin signaling pathways, PTP1B is a validated target for the treatment of type 2 diabetes and obesity.[1][2] Its inhibition is sought to enhance insulin sensitivity.[3]
-
Matrix Metalloproteinase-9 (MMP-9): This zinc-dependent endopeptidase plays a crucial role in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and inflammation.[4][5] Selective MMP-9 inhibitors are being actively pursued as anti-cancer and anti-inflammatory agents.[6]
-
Thrombin: As a central serine protease in the coagulation cascade, thrombin is a prime target for anticoagulant therapies to prevent and treat thrombotic disorders.[7][8]
By comparing the inhibitory activity of this compound against these enzymes with that of established, potent inhibitors, we can gain valuable insights into its potential as a therapeutic agent and its selectivity profile.
Comparative Efficacy Data
The following table summarizes the hypothetical inhibitory activities (IC50 values) of this compound and known reference inhibitors against the selected enzyme targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values are indicative of higher potency.
| Target Enzyme | Test Compound | Reference Inhibitor(s) | Hypothetical IC50 (µM) | Reference Inhibitor IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | Suramin | 15.2 | 5.5 |
| NSC 87877 | 8.3 | |||
| Matrix Metalloproteinase-9 (MMP-9) | This compound | MMP-9 Inhibitor I | > 100 | 0.005 |
| GM 6001 | 0.02 | |||
| Thrombin (Factor IIa) | This compound | Dabigatran | > 100 | 0.0045 |
| PPACK Dihydrochloride | 0.015 |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes within this comparative guide. The reference inhibitor IC50 values are based on publicly available data and may vary depending on assay conditions.
Signaling Pathways and Mechanisms of Inhibition
A fundamental understanding of the signaling pathways in which these enzymes operate and the mechanisms by which they are inhibited is crucial for interpreting efficacy data.
PTP1B Signaling and Inhibition
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor and its downstream substrate, IRS-1.[9] Inhibition of PTP1B leads to sustained phosphorylation of these key signaling molecules, thereby enhancing insulin sensitivity.[9]
Caption: PTP1B signaling pathway and point of inhibition.
MMP-9 in Extracellular Matrix Remodeling and Inhibition
MMP-9 degrades components of the extracellular matrix (ECM), such as type IV collagen, which is a major constituent of basement membranes. This activity is critical for processes like cell migration and invasion.[4][5] MMP-9 inhibitors typically work by chelating the zinc ion in the enzyme's active site, rendering it inactive.[4][10]
Caption: Role of MMP-9 in ECM degradation and its inhibition.
Thrombin in the Coagulation Cascade and Inhibition
Thrombin is a serine protease that converts soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot.[7] It also activates platelets and other clotting factors, amplifying the coagulation cascade.[11] Direct thrombin inhibitors bind to the active site of thrombin, preventing it from cleaving its substrates.[12]
Caption: Thrombin's role in the coagulation cascade and its inhibition.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the inhibitory activity of the test compounds are provided below. These protocols are based on commercially available inhibitor screening assay kits.
PTP1B Inhibitor Screening Assay (Colorimetric)
This assay measures the amount of free phosphate generated by the dephosphorylation of a synthetic phosphopeptide substrate by PTP1B.[13] The detection of free phosphate is based on the Malachite Green assay.
Materials:
-
Recombinant Human PTP1B
-
PTP1B Substrate (phosphopeptide)
-
Assay Buffer
-
Malachite Green Reagent
-
Phosphate Standard
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a Phosphate Standard Curve: Create a series of dilutions of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 3 nmol of phosphate per well).
-
Prepare Reagents: Thaw all components on ice. Dilute the PTP1B enzyme and substrate to their working concentrations in Assay Buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add Assay Buffer.
-
Add serial dilutions of the test compound and the reference inhibitor to their respective wells. Include a control well with no inhibitor.
-
Add the diluted PTP1B enzyme to all wells except the blank.
-
-
Initiate the Reaction: Add the PTP1B substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the Reaction and Develop Color: Add the Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percent inhibition for each concentration of the test compound and reference inhibitor.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the PTP1B colorimetric inhibitor screening assay.
MMP-9 Inhibitor Screening Assay (Fluorometric)
This assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-9, releasing a fluorescent group.[14] The increase in fluorescence is proportional to MMP-9 activity, and inhibition is measured as a decrease in the fluorescence signal.[15]
Materials:
-
Recombinant Human MMP-9
-
MMP-9 Fluorogenic Substrate
-
Assay Buffer
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., MMP-9 Inhibitor I)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325/393 nm or similar)
Procedure:
-
Prepare Reagents: Thaw all components. Dilute the MMP-9 enzyme and substrate to their working concentrations in Assay Buffer.
-
Assay Setup:
-
To the wells of the 96-well black plate, add Assay Buffer.
-
Add serial dilutions of the test compound and the reference inhibitor. Include a positive control (enzyme only) and a negative control (buffer only).
-
Add the diluted MMP-9 enzyme to all wells except the negative control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add the MMP-9 fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 values as described for the PTP1B assay.
-
Caption: Workflow for the MMP-9 fluorometric inhibitor screening assay.
Thrombin Inhibitor Screening Assay (Fluorometric)
This assay is based on the cleavage of a synthetic AMC-based peptide substrate by thrombin, which releases the fluorophore AMC.[16] The fluorescence intensity is proportional to thrombin activity.
Materials:
-
Human alpha-Thrombin
-
Thrombin Fluorogenic Substrate (AMC-based)
-
Assay Buffer
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., Dabigatran)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Prepare Reagents: Thaw all components and bring to room temperature. Dilute the thrombin enzyme and substrate in Assay Buffer.
-
Assay Setup:
-
Add Assay Buffer to the wells of the 96-well black plate.
-
Add serial dilutions of the test compound and the reference inhibitor. Include appropriate controls.
-
Add the diluted thrombin enzyme to the wells.
-
-
Pre-incubation: Incubate at room temperature for 10-15 minutes.
-
Initiate the Reaction: Add the thrombin substrate to all wells.
-
Kinetic Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rates and calculate the percent inhibition and IC50 values as previously described.
Caption: Workflow for the Thrombin fluorometric inhibitor screening assay.
Conclusion and Future Directions
This comparative guide outlines a robust strategy for evaluating the inhibitory potential of this compound against a panel of therapeutically relevant enzymes. The hypothetical data presented suggests that this compound may exhibit modest, selective inhibitory activity against PTP1B, while showing minimal to no activity against MMP-9 and thrombin.
These preliminary, albeit hypothetical, findings underscore the importance of broad-spectrum screening for novel compounds with unknown biological targets. The moderate, selective activity against PTP1B suggests that future research could focus on optimizing the structure of this compound to enhance its potency and selectivity for this particular enzyme. Further studies should also include kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric).
References
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Patsnap. (2024, June 21). What are MMP9 inhibitors and how do they work? Synapse. Retrieved from [Link]
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validation of an analytical method for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
An In-Depth Guide to the Validation of an Analytical Method for 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
This guide provides a comprehensive framework for the validation of a quantitative analytical method for this compound, a crucial process in drug development and quality control. As researchers and drug development professionals, ensuring that an analytical procedure is fit for its intended purpose is paramount for regulatory compliance and data integrity. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and providing detailed, actionable protocols grounded in international regulatory standards.
The validation process is a systematic demonstration that an analytical method is reliable, reproducible, and accurate for the analysis of a specific analyte.[1][2][3] Our approach is built upon the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11]
The Analytical Challenge: Quantifying this compound
This compound (HCCA) possesses a phenolic hydroxyl group and a carboxylic acid moiety, making it amenable to analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The validation protocols described herein will focus on a hypothetical HPLC-UV method, a common and robust technique for such compounds.
The Validation Workflow: A Structured Approach
A successful validation follows a logical progression, where the successful completion of one stage often provides data for the next. The relationship between these stages ensures a comprehensive evaluation of the method's performance.
Caption: A logical workflow for analytical method validation.
Specificity: Ensuring Unambiguous Measurement
Specificity is the cornerstone of validation, demonstrating that the analytical signal is solely attributable to the analyte of interest.[12][13] The method must unequivocally assess HCCA in the presence of components that are expected to be present, such as impurities, degradation products, or matrix components from a formulated product.[1][14][15]
Causality Behind the Protocol:
To prove specificity, we challenge the method by injecting potential interferents. This includes a placebo (all formulation components except the active pharmaceutical ingredient, or API), known impurities, and samples subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The goal is to show that peaks from these substances do not co-elute with the HCCA peak, ensuring the method is "stability-indicating."
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the diluent (e.g., 50:50 acetonitrile:water) that will be used for all other solutions.
-
Placebo: Prepare a solution containing all formulation excipients at their nominal concentrations.
-
HCCA Standard: Prepare a solution of HCCA reference standard at the target concentration (e.g., 100 µg/mL).
-
Spiked Sample: Spike the placebo solution with the HCCA reference standard.
-
Stressed Samples: Subject a solution of HCCA to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 80°C heat, UV light for 24 hours each) and then neutralize/dilute as needed.
-
-
Chromatographic Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of HCCA in the blank and placebo chromatograms.
-
In the stressed samples, assess the peak purity of the HCCA peak using a photodiode array (PDA) detector. The peak should be spectrally pure.
-
Ensure that all degradation product peaks are well-resolved from the main HCCA peak (Resolution > 2.0).
-
Data Summary & Acceptance Criteria
| Sample Injected | Observation | Acceptance Criteria | Result |
| Blank (Diluent) | No peak at HCCA retention time. | No interference at the analyte retention time. | Pass |
| Placebo | No peak at HCCA retention time. | No interference from excipients. | Pass |
| Spiked Sample | HCCA peak is well-resolved. | Analyte peak is resolved from all other peaks. | Pass |
| Acid Stressed | HCCA peak is pure; degradant peaks are resolved. | Peak purity index > 0.999. Resolution > 2.0. | Pass |
| Base Stressed | HCCA peak is pure; degradant peaks are resolved. | Peak purity index > 0.999. Resolution > 2.0. | Pass |
Linearity and Range: Defining the Quantitative Boundaries
Linearity demonstrates a direct, proportional relationship between the concentration of HCCA and the analytical response (e.g., peak area).[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13][16][18]
Causality Behind the Protocol:
This test is fundamental for quantitation. By analyzing a series of standards of known concentrations, we establish a calibration curve. The reliability of this curve, assessed by the correlation coefficient (r²), dictates how accurately an unknown sample's concentration can be determined from its response. The range is chosen to bracket the expected concentrations in routine use, for example, 80% to 120% of the nominal assay concentration.[18][19]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of HCCA reference standard (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels spanning the desired range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[18]
-
Chromatographic Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Data Summary & Acceptance Criteria
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 80 | 798500 | 0.45% |
| 90 | 899100 | 0.31% |
| 100 | 1001500 | 0.25% |
| 110 | 1102300 | 0.38% |
| 120 | 1203600 | 0.41% |
| Regression Results | Acceptance Criteria | |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | 1250 | Should be insignificant relative to the 100% response. |
| Range | 80 - 120 µg/mL | Demonstrated linearity, accuracy, and precision. |
Accuracy: Measuring Closeness to the Truth
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][13][20] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (placebo).
Causality Behind the Protocol:
Accuracy studies validate the method's ability to correctly quantify the analyte without bias from the sample matrix. By "spiking" a placebo with known amounts of HCCA at different levels within the method's range, we can calculate how much of the added analyte is recovered. A high recovery percentage indicates an accurate method.[2][3]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by adding known amounts of HCCA stock solution to the placebo matrix at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Summary & Acceptance Criteria
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 80% | 80.0 | 80.3 | 100.4% |
| 80% | 80.0 | 79.8 | 99.8% |
| Mean (80%) | 99.9% | ||
| 100% | 100.0 | 100.5 | 100.5% |
| 100% | 100.0 | 99.7 | 99.7% |
| 100% | 100.0 | 101.0 | 101.0% |
| Mean (100%) | 100.4% | ||
| 120% | 120.0 | 119.5 | 99.6% |
| 120% | 120.0 | 121.1 | 100.9% |
| 120% | 120.0 | 120.2 | 100.2% |
| Mean (120%) | 100.2% | ||
| Overall Mean Recovery | 100.2% | ||
| Acceptance Criteria | Mean recovery should be within 98.0% to 102.0%. |
Precision: Assessing Random Error
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[1][12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[2]
-
Intermediate Precision: Precision within the same laboratory, but reflecting variations such as different days, analysts, or equipment.[2]
Causality Behind the Protocol:
This parameter establishes the method's reproducibility. Low random error (high precision) is critical for obtaining consistent results over time. By testing under varied but controlled conditions, we ensure the method is reliable for routine use in a real-world laboratory environment.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent assay samples of HCCA at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and equipment.
-
-
Intermediate Precision:
-
Have a different analyst prepare and analyze another six independent samples on a different day using a different HPLC system (if available).
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six samples and for all twelve samples combined.
Data Summary & Acceptance Criteria
| Precision Level | Analyst / Day / Equipment | Mean Assay Value (%) | %RSD |
| Repeatability | Analyst 1 / Day 1 / System 1 | 100.3% | 0.55% |
| Intermediate | Analyst 2 / Day 2 / System 2 | 99.8% | 0.62% |
| Combined (n=12) | Overall | 100.1% | 0.71% |
| Acceptance Criteria | %RSD for each set and combined should be ≤ 2.0%. |
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[21][22][23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][21][22][23]
Causality Behind the Protocol:
LOD and LOQ are critical for impurity analysis, where trace levels must be monitored. For an assay of an active ingredient, they are less critical but still characterize the method's sensitivity. These limits are typically established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2][22]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Noise: Analyze a blank sample and determine the magnitude of the baseline noise in a region surrounding the expected retention time of HCCA.
-
Prepare Dilute Solutions: Prepare and inject progressively more dilute solutions of HCCA.
-
Evaluation:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[23]
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[24]
-
Confirm the LOQ by injecting it multiple times (e.g., n=6) and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).
-
Data Summary & Acceptance Criteria
| Parameter | Method | Result | Acceptance Criteria |
| LOD | S/N Ratio | 0.05 µg/mL | S/N ratio is ~3:1. |
| LOQ | S/N Ratio | 0.15 µg/mL | S/N ratio is ~10:1. Precision at this level is ≤ 10% RSD. |
Robustness: Resisting Minor Changes
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[12][25][26][27]
Causality Behind the Protocol:
No method is performed identically every time. Small variations in mobile phase composition, pH, column temperature, or flow rate are inevitable. Robustness testing identifies which parameters are critical to control, ensuring the method's performance doesn't falter during routine inter-laboratory use.[26][28]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary (e.g., % organic in mobile phase, pH, flow rate, column temperature).[25]
-
Vary Parameters: Prepare and analyze samples while deliberately adjusting one parameter at a time to its upper and lower limits (e.g., Flow Rate: 0.9, 1.0, 1.1 mL/min; Temperature: 28, 30, 32 °C).
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantitative result.
Data Summary & Acceptance Criteria
| Parameter Varied | Setting | Retention Time (min) | Assay Value (%) | System Suitability |
| Nominal Method | 1.0 mL/min, 30°C | 5.42 | 100.1% | Pass |
| Flow Rate | 0.9 mL/min | 6.01 | 100.3% | Pass |
| 1.1 mL/min | 4.93 | 99.8% | Pass | |
| Column Temperature | 28 °C | 5.51 | 99.9% | Pass |
| 32 °C | 5.33 | 100.2% | Pass | |
| Acceptance Criteria | System suitability criteria must be met. Assay results should not deviate significantly from the nominal result. |
Inter-parameter Relationships
The validation parameters are not isolated; they are interconnected, forming a self-validating system. For instance, the data from linearity studies directly establishes the range, and accuracy and precision must be demonstrated across this entire range.
Caption: Interdependencies of core validation parameters.
Conclusion
The is a rigorous, multi-faceted process that provides documented evidence of the method's suitability for its intended purpose.[4][24] By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a comprehensive performance profile. This guide provides the foundational protocols and scientific rationale necessary to execute this critical task, ensuring the generation of high-quality, reliable, and defensible analytical data that meets global regulatory expectations.
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A Comparative Analysis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid and its Enantiomers: A Guide for Researchers
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interactions with the inherently chiral environment of biological systems, such as receptors and enzymes. The cyclopentane carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives showing a range of biological activities, including anticonvulsant properties. This guide provides a comparative analysis of racemic 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid and its purified enantiomers, offering a framework for understanding the potential implications of stereochemistry on its biological profile.
It is important to note that while the principles discussed herein are based on established concepts in pharmacology and stereochemistry, specific experimental data on the enantiomeric resolution and differential bioactivity of this compound are not extensively available in public literature. Therefore, this guide will utilize illustrative, hypothetical data based on known behaviors of analogous chiral compounds to provide a comprehensive and instructive comparison for research and development professionals.
Physicochemical Properties: A Tale of Two Enantiomers
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, distinguishes them. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 1:1 mixture of both enantiomers, known as a racemic mixture or racemate, is optically inactive as the rotations cancel each other out.
Table 1: Hypothetical Physicochemical Properties of this compound and its Enantiomers
| Property | Racemic Mixture | (+)-Enantiomer | (-)-Enantiomer |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |
| Molecular Weight ( g/mol ) | 206.24 | 206.24 | 206.24 |
| Melting Point (°C) | 155-158 | 162-164 | 162-164 |
| Solubility (Water, 25°C) | Moderately Soluble | Moderately Soluble | Moderately Soluble |
| Optical Rotation [α] | 0° | +X° (c=1, Methanol) | -X° (c=1, Methanol) |
Enantioselective Synthesis and Resolution: The Path to Pure Enantiomers
The preparation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This can be achieved through two primary strategies: asymmetric synthesis, which creates a single enantiomer from an achiral starting material using a chiral catalyst or auxiliary, or through the resolution of a racemic mixture.
Conceptual Asymmetric Synthesis Pathway
Independent Verification and Comparative Analysis of Synthetic Routes to 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic Acid
A Guide for Medicinal Chemists and Process Development Scientists
This guide provides an in-depth analysis of plausible synthetic routes for 1-(4-Hydroxyphenyl)-cyclopentanecarboxylic acid (CAS 91496-64-9), a compound of interest in medicinal chemistry.[1][2] Given the absence of a well-documented, publicly available synthesis protocol, this document serves as a comparative analysis of two proposed, chemically sound methodologies. We will dissect each route, providing theoretical justification, detailed experimental protocols, and a workflow for analytical verification.
The core challenge in synthesizing this molecule is the efficient and regioselective combination of a cyclopentane core with a substituted phenol. The methodologies explored are designed to be robust and scalable, addressing common synthetic hurdles such as catalyst selection, protecting group strategy, and final product purification.
Proposed Synthetic Pathways: An Overview
Two primary synthetic strategies are proposed and compared, based on established organic chemistry principles and recent literature on related transformations.
-
Route A: Friedel-Crafts Alkylation of Anisole. A modern approach involving the acid-catalyzed alkylation of a protected phenol (anisole) with a cyclopentene-derived electrophile, followed by deprotection. This method is inspired by recent work on the synthesis of related 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acids.[3][4]
-
Route B: Nucleophilic Addition of a Grignard Reagent. A classic organometallic approach involving the addition of a protected 4-hydroxyphenyl Grignard reagent to cyclopentanone cyanohydrin, followed by hydrolysis and deprotection.
Route A: Friedel-Crafts Alkylation of Anisole
This pathway leverages a Lewis acid-catalyzed reaction to form the key carbon-carbon bond between the aromatic ring and the cyclopentane moiety. Anisole is used instead of phenol to prevent side reactions and catalyst deactivation by the acidic phenolic proton. The synthesis is conceptualized in two main stages: alkylation and demethylation.
Causality and Experimental Choices
-
Choice of Protected Phenol: Anisole (methoxybenzene) is an excellent substrate for electrophilic aromatic substitution. The methoxy group is an activating, ortho-para director, which should favor the desired para-substitution. It is also stable under the proposed reaction conditions and can be cleaved reliably in the final step.
-
Generation of the Electrophile: 1-Cyclopentenecarboxylic acid can be protonated by a strong acid to generate a resonance-stabilized carbocation electrophile at the 2-position, which then attacks the electron-rich anisole ring.
-
Catalyst Selection: A strong acid catalyst is required. While traditional Lewis acids like AlCl₃ or FeCl₃ are effective, solid-supported acids or Brønsted acids like p-toluenesulfonic acid could offer advantages in terms of easier workup and milder conditions.[3]
Workflow for Route A
Caption: Experimental workflow for Route A.
Detailed Experimental Protocol (Route A)
Stage 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid
-
To a dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and aluminum chloride (AlCl₃, 1.2 eq).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve anisole (1.0 eq) and 1-cyclopentenecarboxylic acid (1.1 eq) in anhydrous dichloromethane (50 mL).
-
Add the anisole solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold 1M HCl(aq).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the methoxy-protected intermediate.
Stage 2: Demethylation to 1-(4-Hydroxyphenyl)-cyclopentanecarboxylic acid
-
Dissolve the purified intermediate (1.0 eq) in anhydrous dichloromethane (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise.
-
After addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Cool the reaction back to 0°C and slowly quench by adding water (50 mL), followed by 1M HCl(aq) (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Route B: Nucleophilic Addition via Grignard Reagent
This classic organometallic route involves the construction of the target molecule by forming the C-C bond between the cyclopentane ring and the phenyl ring via a Grignard reaction. A key consideration is the protection of the acidic phenol and the carboxylic acid precursor.
Causality and Experimental Choices
-
Grignard Reagent Formation: 4-Bromoanisole is used to prepare the Grignard reagent (4-methoxyphenylmagnesium bromide). The methoxy group is compatible with Grignard formation, whereas a free hydroxyl group is not.
-
Electrophile Choice: Cyclopentanone cyanohydrin is an effective electrophile. The Grignard reagent will attack the carbon of the nitrile group. Subsequent acidic hydrolysis converts the intermediate imine and the nitrile into a carboxylic acid.
-
Hydrolysis and Deprotection: A single, strong acid hydrolysis step can accomplish both the conversion of the nitrile/imine functionality to the carboxylic acid and the cleavage of the methyl ether protecting group.
Workflow for Route B
Caption: Experimental workflow for Route B.
Detailed Experimental Protocol (Route B)
Stage 1: Grignard Reaction
-
In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.5 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine.
-
Add a solution of 4-bromoanisole (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.
-
After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C.
-
Add a solution of cyclopentanone cyanohydrin (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude intermediate.
Stage 2: Hydrolysis and Demethylation
-
Place the crude intermediate into a round-bottom flask.
-
Add a mixture of 48% hydrobromic acid (HBr) and glacial acetic acid (1:1 v/v).
-
Heat the mixture to reflux (approx. 110-120°C) for 8-12 hours.
-
Cool the reaction mixture in an ice bath. The product may precipitate.
-
If precipitation occurs, filter the solid. If not, extract the mixture with ethyl acetate.
-
Wash the organic extracts (or the redissolved solid) with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization.
Comparative Analysis
| Parameter | Route A: Friedel-Crafts Alkylation | Route B: Grignard Addition |
| Precursor Availability | Anisole and 1-cyclopentenecarboxylic acid are commercially available but may be less common. | 4-Bromoanisole and cyclopentanone are readily available and inexpensive. Cyanohydrin must be prepared. |
| Number of Steps | 2 main synthetic steps. | 2 main synthetic steps. |
| Reagent Sensitivity | Lewis acids are moisture-sensitive. BBr₃ is highly corrosive and requires careful handling. | Grignard reagents are highly sensitive to moisture and protic functional groups. |
| Regioselectivity | Generally high para-selectivity is expected due to the directing effect of the methoxy group. | Regioselectivity is locked in by the position of the bromine on the starting material. |
| Potential Yield | Moderate to good. Friedel-Crafts reactions can sometimes suffer from side products. | Moderate to good. Grignard reactions are typically high-yielding if conditions are rigorously anhydrous. |
| Scalability | Generally scalable, though handling large quantities of AlCl₃ or BBr₃ can be challenging. | Highly scalable, a workhorse reaction in industrial synthesis. |
| Safety Concerns | AlCl₃ reacts violently with water. BBr₃ is highly toxic and corrosive. | Diethyl ether and THF are highly flammable. Grignard formation can be highly exothermic. |
Analytical Verification Workflow
A successful synthesis must be confirmed through rigorous analytical testing. The following workflow should be employed to verify the identity and purity of the final product, 1-(4-Hydroxyphenyl)-cyclopentanecarboxylic acid.
Caption: Workflow for analytical verification.
Expected Analytical Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the ~6.7-7.1 ppm region), the phenolic -OH (a broad singlet), the carboxylic acid -OH (a very broad singlet >10 ppm), and the aliphatic protons of the cyclopentane ring (multiplets in the ~1.5-2.5 ppm region).
-
Mass Spectrometry: In negative ion mode (ESI-), the primary ion observed should be the [M-H]⁻ peak at m/z 205.08.
-
Purity: A high-performance liquid chromatography (HPLC) analysis should show a single major peak, indicating high purity.
Conclusion and Recommendations
Both proposed routes offer viable pathways to 1-(4-Hydroxyphenyl)-cyclopentanecarboxylic acid.
-
Route A (Friedel-Crafts Alkylation) represents a more modern approach that may offer good regioselectivity. However, it relies on harsh and hazardous reagents (AlCl₃, BBr₃) that require significant handling expertise.
-
Route B (Grignard Addition) is a classic, robust, and highly scalable method. While it requires stringent anhydrous conditions, the reagents are common and the procedures are well-established in process chemistry.
For initial lab-scale synthesis and verification, Route B is recommended due to the higher predictability of the reaction and the use of more conventional reagents, provided that proper techniques for handling moisture-sensitive materials are employed. For larger-scale industrial production, a cost and safety analysis of both routes would be necessary, potentially exploring alternative, milder catalysts for Route A to improve its process safety profile. Independent experimental verification of these proposed routes is essential to establish definitive yield, purity, and scalability metrics.
References
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Koch, K. et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist. Journal of Medicinal Chemistry, 37(20), 3197-9. [5]
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Santa Cruz Biotechnology, Inc. (n.d.). 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. [1]
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Chemspace. (n.d.). 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid. [2]
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Firstova, A.A. et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal, 94(2), 167-173. [3][4]
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Goheen, D. W., & Vaughan, W. R. (1959). Methyl Cyclopentanecarboxylate. Organic Syntheses. [6]
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Wikipedia. (n.d.). Cyclopentanecarboxylic acid. [7]
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A Researcher's Guide to Assessing the Selectivity of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the compound 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid. While publicly available data on the specific biological target of this molecule is limited[1][2][3][4], its structural motifs—a carboxylic acid head and a hydroxyphenyl group—are common features in ligands for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.
Therefore, for the purpose of this illustrative guide, we will proceed with the scientifically-grounded hypothesis that This compound is a putative agonist of PPARgamma (PPARγ) . This allows us to construct a detailed, practical roadmap for evaluating its binding and functional selectivity against its closely related isoforms, PPARalpha (PPARα) and PPARdelta (PPARδ). The principles and methodologies described herein are broadly applicable to assessing the selectivity of any compound against its intended target family.
The Imperative of Selectivity in Drug Discovery
In drug development, selectivity is paramount. An ideal therapeutic agent should potently interact with its intended target while minimally affecting other biological molecules. Off-target interactions can lead to a range of adverse effects, complicating clinical development and potentially causing patient harm[5][6][7]. For PPAR modulators, selectivity is particularly critical. While PPARγ agonists are effective insulin sensitizers for treating type 2 diabetes, activation of PPARα (a target for fibrate drugs that modulate lipid metabolism) or PPARδ can lead to different physiological outcomes and potential side effects[8][9][10]. A compound that indiscriminately activates all three subtypes (a pan-agonist) will have a vastly different therapeutic profile and risk assessment than a highly selective PPARγ modulator[9].
This guide outlines a tiered approach to building a robust selectivity profile, starting with direct target engagement and progressing to cellular function.
Part 1: Primary Target Engagement - In Vitro Binding Assays
The first step is to quantify the direct physical interaction between the compound and its putative targets. A competitive binding assay is the gold standard for determining binding affinity (expressed as Kᵢ or IC₅₀) and is a direct measure of selectivity.
Workflow: Competitive Radioligand Binding Assay
This experiment measures the ability of our test compound, this compound, to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of PPARγ, PPARα, and PPARδ.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Filter Binding Assay
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
Dilute purified recombinant human PPARγ, PPARα, and PPARδ LBDs to a final concentration of 1-5 nM in assay buffer.
-
Prepare a 2X working solution of the radioligand (e.g., 10 nM [³H]-Rosiglitazone for PPARγ).
-
Prepare a serial dilution series of this compound, a known selective PPARγ agonist (e.g., Rosiglitazone), and a pan-agonist (e.g., TIPP-703) from 10 mM down to 0.1 nM.
-
-
Assay Plate Setup : In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
25 µL of the serially diluted test compound or control.
-
50 µL of the 2X radioligand solution.
-
50 µL of the diluted PPAR-LBD solution to initiate the reaction.
-
-
Incubation : Incubate the plate for 2-4 hours at 4°C with gentle shaking to reach equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The protein-bound radioligand will be retained on the filter, while the free radioligand passes through.
-
Washing : Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection : Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Subtract non-specific binding from all other readings.
-
Normalize the data to the total binding (vehicle control) to get the percentage of radioligand displaced.
-
Plot the percent displacement against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Data Interpretation and Comparison
The selectivity of this compound is determined by comparing its Kᵢ values across the three PPAR subtypes.
| Compound | PPARγ Kᵢ (nM) | PPARα Kᵢ (nM) | PPARδ Kᵢ (nM) | Selectivity (α vs γ) | Selectivity (δ vs γ) |
| This compound | 25 | 1,500 | >10,000 | 60-fold | >400-fold |
| Rosiglitazone (Control) | 42 | >10,000 | >10,000 | >238-fold | >238-fold |
| TIPP-703 (Control) | 50 | 70 | 120 | 1.4-fold | 2.4-fold |
This is hypothetical data for illustrative purposes.
A higher selectivity ratio indicates a greater preference for the intended target (PPARγ). In this example, the hypothetical data suggests our test compound is highly selective for PPARγ over PPARδ and moderately selective over PPARα.
Part 2: Functional Activity - Cell-Based Reporter Assays
Binding does not always equate to function. A compound can bind to a receptor without activating it (antagonism) or only partially activating it (partial agonism). Therefore, the next essential step is to measure the functional consequence of this binding in a cellular context. Cell-based reporter gene assays are a robust method for quantifying ligand-induced transcriptional activation.[11][12][13][14][15][16]
Workflow: PPAR-GAL4 Chimeric Receptor Luciferase Reporter Assay
This assay utilizes engineered cells that express a chimeric receptor containing the ligand-binding domain (LBD) of a specific PPAR subtype fused to the DNA-binding domain (DBD) of the yeast GAL4 protein.[10][17] These cells also contain a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Ligand binding to the PPAR-LBD induces a conformational change, allowing the chimeric receptor to bind to the UAS and drive the expression of luciferase, which produces a measurable light signal.
Caption: Workflow for a cell-based luciferase reporter assay.
Detailed Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection :
-
Culture an appropriate cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with two plasmids: one expressing the PPAR-LBD-GAL4 chimera (separate transfections for γ, α, and δ versions) and another containing the UAS-luciferase reporter construct. A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.[17]
-
After 24 hours, seed the transfected cells into white, clear-bottom 96-well plates.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and control compounds (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα, GW0742 for PPARδ) in the appropriate cell culture medium.[13][15][16]
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Detection :
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Add the luciferase substrate to the cell lysate in the wells.
-
Immediately measure the luminescence signal using a microplate luminometer. If a normalization reporter was used, add the second substrate and measure again.
-
-
Data Analysis :
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized signal of treated wells by the normalized signal of vehicle-treated wells.
-
Plot the Fold Activation against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Data Interpretation and Comparison
Functional selectivity is assessed by comparing the EC₅₀ values across the three receptor subtypes. The Eₘₐₓ value, relative to a full agonist, indicates whether the compound is a full or partial agonist.
| Compound | PPARγ EC₅₀ (nM) | Eₘₐₓ (% of Control) | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Functional Selectivity (α vs γ) |
| This compound | 150 | 95% | 8,500 | >30,000 | 57-fold |
| Rosiglitazone (Control) | 200 | 100% | >30,000 | >30,000 | >150-fold |
| GW7647 (Control) | >30,000 | - | 5 | >30,000 | - |
This is hypothetical data for illustrative purposes.
This hypothetical functional data corroborates the binding data, showing a clear preference for activating PPARγ. The Eₘₐₓ value near 100% suggests it is a full agonist, similar to Rosiglitazone.
Part 3: Broader Off-Target Liability Screening
While selectivity within a target family is crucial, a comprehensive assessment must also investigate interactions with unrelated targets known to cause adverse drug reactions.[7] This is typically achieved by screening the compound against a panel of receptors, ion channels, enzymes, and transporters.[5][18]
Commercial services offer standardized off-target liability panels (e.g., the SafetyScreen44 panel) that test a compound at a fixed concentration (often 1-10 µM) against dozens of clinically relevant targets.[18]
Interpreting Panel Screening Results
The results are usually reported as "% Inhibition" or "% Activation" at the tested concentration. A common threshold for concern is >50% activity. Any significant "hits" from this initial screen should be followed up with full dose-response curve experiments to determine the IC₅₀ or EC₅₀ for that off-target interaction.
Example of a Follow-Up Study:
If this compound showed 65% inhibition of the hERG potassium channel at 10 µM in the initial screen, a follow-up patch-clamp electrophysiology study would be warranted to determine a precise IC₅₀. An IC₅₀ > 10 µM for hERG is generally considered a low risk for cardiac toxicity.
Conclusion
This guide outlines a systematic, multi-tiered approach to thoroughly assess the selectivity of this compound, based on the plausible hypothesis of it being a PPARγ agonist. By integrating quantitative in vitro binding assays, functional cell-based reporter assays, and broad off-target liability screening, researchers can build a comprehensive selectivity profile. This profile is essential for making informed decisions about the compound's therapeutic potential and for de-risking its progression through the drug discovery pipeline. The experimental choices described are designed to provide a self-validating system, where binding affinity data is correlated with functional activity, providing a trustworthy foundation for further development.
References
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Human PPARα Reporter Assay Kit. INDIGO Biosciences, Inc. Link
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Human PPAR Reporter Assays Panel. INDIGO Biosciences, Inc. Link
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Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences, Inc. Link
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Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. PubMed Central, National Institutes of Health. Link
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Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech, Inc. Link
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Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. National Institutes of Health. Link
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Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures. International Union of Crystallography Journals. Link
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Selective effects of PPARgamma agonists and antagonists on human pre-adipocyte differentiation. PubMed, National Institutes of Health. Link
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How can I assess the activity of the nuclear receptor PPAR gamma? ResearchGate. Link
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Safety and Off-Target Drug Screening Services. Reaction Biology. Link
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Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences. Link
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Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central, National Institutes of Health. Link
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1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic Acid. BenchChem. Link
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PPARγ Selective Inhibitors | Activators | Agonists | Antagonists | Modulators. Selleck Chemicals. Link
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How Well Do You Understand Off-Target Liability? Charles River Laboratories. Link
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Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. PubMed Central, National Institutes of Health. Link
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1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid. Smolecule. Link
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An alternate binding site for PPARγ ligands. PubMed Central, National Institutes of Health. Link
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Retrosynthesis Analysis
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